molecular formula C8H10N2O B089850 4'-Aminoacetanilide CAS No. 122-80-5

4'-Aminoacetanilide

Katalognummer: B089850
CAS-Nummer: 122-80-5
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: CHMBIJAOCISYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Aminoacetanilide is a significant aminoacetanilide derivative and a versatile building block in organic synthesis, particularly valued for its role in constructing nitrogen-containing heterocycles and aromatic systems. Its primary research value lies in its application as a key precursor in the synthesis of beta-lactam antibiotics and other pharmacologically active compounds, including various Schiff bases and quinoline derivatives investigated for their antimicrobial properties . Furthermore, this compound serves as a crucial intermediate in the dyes and pigment industry, where it is incorporated into the structure of various colorants . The compound's utility is demonstrated in diverse synthetic protocols, including transformations facilitated by the Vilsmeier-Haack reagent to form complex heterocyclic structures . It is also a product of microbial transformation, as studies have shown its formation from 4-phenylenediamine by Bacillus cereus . These attributes make this compound a compound of persistent interest in research focused on developing new synthetic methodologies, pharmaceuticals, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMBIJAOCISYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024455
Record name 4-Aminoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS]
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Aminoacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 10 mg/mL at 77 °F (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.0000134 [mmHg]
Record name p-Aminoacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

122-80-5
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-(4-Aminophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Aminoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-aminophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-aminoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-AMINOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH5OX0I3Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

329 to 334 °F (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for N-(4-Aminophenyl)acetamide, a compound more commonly known as acetaminophen (B1664979) or paracetamol. This document details the prevalent synthesis route, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

N-(4-Aminophenyl)acetamide is a widely utilized active pharmaceutical ingredient (API) valued for its potent analgesic and antipyretic properties.[1][2] A thorough understanding of its synthesis is critical for process optimization, impurity profiling, and the development of novel manufacturing techniques in the pharmaceutical industry.[3]

Core Synthesis Pathway: Acetylation of p-Aminophenol

The most common and industrially significant method for synthesizing N-(4-Aminophenyl)acetamide is through the acetylation of p-aminophenol using acetic anhydride (B1165640).[4][5] This reaction is a straightforward and efficient method that proceeds via nucleophilic acyl substitution.[6] The amino group (-NH2) of p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[6] This is followed by the elimination of an acetate (B1210297) ion, resulting in the formation of the amide bond and yielding N-(4-Aminophenyl)acetamide and acetic acid as a byproduct.[2][6]

The reaction is typically carried out in an aqueous medium or in the presence of a solvent like glacial acetic acid. The presence of two activating groups on the benzene (B151609) ring of p-aminophenol, the hydroxyl and amino groups, makes the ring highly reactive towards electrophilic aromatic substitution.[6]

Reaction Mechanism

The synthesis of N-(4-Aminophenyl)acetamide from p-aminophenol and acetic anhydride follows a nucleophilic addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of p-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride.[4][6]

  • Formation of a Tetrahedral Intermediate: This initial attack leads to the formation of a tetrahedral intermediate.[4]

  • Elimination of Leaving Group: The intermediate then collapses, reforming the carbonyl double bond and eliminating an acetate anion as the leaving group.[4]

  • Proton Transfer: A final proton transfer step results in the formation of the stable amide product, N-(4-Aminophenyl)acetamide, and acetic acid.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various experimental protocols for the synthesis of N-(4-Aminophenyl)acetamide.

ParameterValueSource(s)
Reactants
p-Aminophenol (MW: 109.1 g/mol )0.150 g - 3.0 g[1][2]
Acetic Anhydride (MW: 102.1 g/mol , d: 1.08 g/mL)0.165 mL - 4.0 mL[1][2]
Reaction Conditions
Temperature~85 °C (in a water bath)[2]
Purification
Recrystallization SolventDeionized water[2]
Product Characteristics
N-(4-Aminophenyl)acetamide (MW: 151.2 g/mol )[1]
Melting Point (Pure)169.5 - 171 °C[1]
Typical Yield70.82% (Practical)[6]

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure for the synthesis and purification of N-(4-Aminophenyl)acetamide.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Deionized water

  • Sodium dithionite (B78146) (optional, for decolorizing)

  • Standard laboratory glassware (e.g., Erlenmeyer flask, round-bottom flask, beaker, graduated cylinder)

  • Heating apparatus (e.g., hot plate, water bath)

  • Stirring apparatus (e.g., magnetic stir bar)

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a 125-mL Erlenmeyer flask, combine 2.1 g of p-aminophenol with 35 mL of water.[7] To this suspension, add 1.5 mL of concentrated hydrochloric acid to dissolve the p-aminophenol as its hydrochloride salt.[7] If the solution is darkly colored due to impurities from the oxidation of p-aminophenol, a small amount of sodium dithionite can be added to decolorize it.[1]

  • Buffering and Acetylation: Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water.[7] Warm the p-aminophenol hydrochloride solution and add the buffer solution. Immediately follow this with the addition of 2.0 mL of acetic anhydride while swirling the flask.[7]

  • Reaction: The reaction mixture is typically heated to facilitate the reaction. For instance, a mixture of 3.0 g of 4-aminophenol (B1666318) and 4.0 mL of acetic anhydride in 10.0 mL of deionized water can be heated in a water bath at approximately 85 °C.[2]

  • Isolation of Crude Product: After the reaction is complete, the mixture is cooled, often in an ice-water bath, to induce the crystallization of the crude N-(4-Aminophenyl)acetamide.[2] The solid product is then collected by suction filtration using a Büchner funnel.[2]

  • Purification by Recrystallization: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot deionized water.[2] The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice-water bath to promote the formation of pure crystals.[2] The impurities tend to remain dissolved in the cold solvent.[2]

  • Final Product Collection and Drying: The purified crystals of N-(4-Aminophenyl)acetamide are collected by suction filtration, washed with a small amount of cold deionized water, and then dried.[2] The final mass is determined to calculate the percentage yield, and the melting point is measured to assess purity.[1] Pure acetaminophen has a melting point of 169.5 - 171°C.[1]

Visual Representations

Synthesis Mechanism of N-(4-Aminophenyl)acetamide

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products p_aminophenol p-Aminophenol tetrahedral_intermediate Tetrahedral Intermediate p_aminophenol->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->tetrahedral_intermediate acetaminophen N-(4-Aminophenyl)acetamide tetrahedral_intermediate->acetaminophen Elimination acetic_acid Acetic Acid tetrahedral_intermediate->acetic_acid Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(4-Aminophenyl)acetamide.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start: Mix p-Aminophenol and Acetic Anhydride reaction Heat Reaction Mixture (~85°C) start->reaction cooling Cool Mixture in Ice-Water Bath reaction->cooling filtration1 Suction Filtration of Crude Product cooling->filtration1 recrystallization Recrystallization from Hot Deionized Water filtration1->recrystallization cooling2 Cool to Room Temperature and then in Ice-Bath recrystallization->cooling2 filtration2 Suction Filtration of Pure Product cooling2->filtration2 drying Dry Purified Crystals filtration2->drying end End: Pure N-(4-Aminophenyl)acetamide drying->end

Caption: A typical laboratory workflow for the synthesis and purification of N-(4-Aminophenyl)acetamide.

References

An In-depth Technical Guide to the Solubility of p-Aminoacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of p-Aminoacetanilide (4-aminoacetanilide) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, purification, and formulation development. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key experimental and logical workflows.

Executive Summary

p-Aminoacetanilide, an important intermediate in the synthesis of pharmaceuticals and azo dyes, exhibits limited solubility in water and greater solubility in organic solvents.[1][2][3] Its solubility is influenced by solvent polarity, temperature, and the potential for hydrogen bonding between the solute and solvent molecules. This guide collates qualitative and quantitative solubility information and provides a standardized methodology for its experimental determination to aid researchers in process development and optimization.

Solubility Data

Table 1: Solubility of p-Aminoacetanilide in Various Solvents

SolventChemical ClassPolarity (Dielectric Constant, ε)Temperature (°C)Solubility ( g/100 g solvent)Reference
WaterProtic80.1250.1 - 1.0[4]
EthanolProtic (Alcohol)24.525Soluble[1][5]
Ether (Diethyl Ether)Ethereal4.325Soluble[1]
ChloroformHalogenated4.825Soluble[1]

Note: The term "Soluble" indicates that the source material qualitatively describes p-aminoacetanilide as soluble in the solvent, but does not provide specific quantitative data. The values in this table are illustrative and intended to demonstrate general solubility trends.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of p-aminoacetanilide. The isothermal "shake-flask" method followed by gravimetric analysis is a reliable and widely used technique.[6][7][8]

Isothermal Shake-Flask Method with Gravimetric Analysis

This method involves creating a saturated solution of p-aminoacetanilide in the target solvent at a constant temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

  • p-Aminoacetanilide (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass screw-cap vials (e.g., 20 mL)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes or aluminum pans

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of solid p-aminoacetanilide to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step removes any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the total mass of the evaporating dish and the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the p-aminoacetanilide (e.g., 60-80°C) until a constant weight is achieved.[10]

    • Cool the dish in a desiccator and weigh it to determine the mass of the dry p-aminoacetanilide.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 g solvent) = (Mass of dry p-aminoacetanilide / Mass of solvent) x 100

    Where the mass of the solvent is the difference between the total mass of the filtered solution and the mass of the dry p-aminoacetanilide.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-aminoacetanilide solubility using the shake-flask method.

G A Preparation: Add excess p-aminoacetanilide to vial B Solvent Addition: Add known volume of organic solvent A->B C Equilibration: Shake at constant temperature (e.g., 24-48 hours) B->C D Settling: Allow undissolved solid to sediment C->D E Sampling & Filtration: Withdraw supernatant through a 0.45 µm filter D->E F Gravimetric Analysis: Evaporate solvent and weigh dried solute E->F G Calculation: Determine solubility in g/100g solvent F->G G cluster_solute p-Aminoacetanilide Properties cluster_solvent Solvent Properties Solute_Polarity Polar Nature (Amine and Amide groups) Solubility Increased Solubility Solute_Polarity->Solubility favors interaction with Solute_Hbond H-bond Donor/Acceptor Solute_Hbond->Solubility forms bonds with Solvent_Polarity High Polarity Solvent_Polarity->Solubility Solvent_Hbond H-bond Capability Solvent_Hbond->Solubility

References

Discovery and history of 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 4'-Aminoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name N-(4-aminophenyl)acetamide, is an organic compound of significant historical and industrial importance.[1][2] While not a household name, it has played a crucial role as a key intermediate in the synthesis of a wide array of products, from vibrant azo dyes to essential pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a particular focus on its relationship with the widely used analgesic, paracetamol.

Historical Context: A Product of the Aniline (B41778) Dye Industry

The story of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th century. Following the discovery of mauveine by William Henry Perkin in 1856, a fervent period of research into aniline derivatives began. It is within this context of exploring the chemical possibilities of aniline and its derivatives that this compound was first synthesized.[3] Although the exact discoverer and date of its initial synthesis remain undocumented, it is believed to have emerged from the numerous amidation and reduction reactions being investigated at the time.[3]

Its primary early application was as a crucial intermediate in the production of azo dyes.[3][4] The presence of a primary aromatic amine group allows for diazotization, a process that forms a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to create the characteristic -N=N- azo linkage, which is the basis for a vast range of colorful and stable dyes.[3] Examples of dyes synthesized using this compound as an intermediate include Disperse Yellow G, Direct Acid-Resistant Vermilion 4BS, and Acid-Resistant Fuchsia 6B.[3]

Physicochemical Properties

This compound is a white to pale yellow or reddish crystalline solid.[5][6] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [5]
Melting Point 164–167 °C[1]
Boiling Point 267 °C at 760 mmHg[1]
Solubility in water Slightly soluble (0.1-1 g/100 mL at 25 °C)[1][6]
Appearance White to pale yellow or reddish crystalline powder[5][6]
LogP 0.08[7]

Key Synthetic Pathways

The synthesis of this compound has been approached through several routes over the years, with two primary methods dominating historical and industrial production.

Reduction of p-Nitroacetanilide

This is a classic and historically significant method for preparing this compound. The process involves two main steps: the nitration of acetanilide (B955) to form p-nitroacetanilide, followed by the reduction of the nitro group to an amino group.

Caption: Synthesis of this compound from Acetanilide.

Acetylation of p-Phenylenediamine

A more direct route involves the selective acetylation of one of the amino groups of p-phenylenediamine. This method is also industrially relevant.

Caption: Synthesis of this compound from p-Phenylenediamine.

Experimental Protocols

Historical Synthesis: Reduction of p-Nitroacetanilide (Adapted from Cumming, 1937)

This protocol describes a method for the reduction of p-nitroacetanilide using iron filings in an acidic medium.

Materials:

Procedure:

  • A vessel equipped with a mechanical stirrer is charged with 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. The mixture is heated to boiling.

  • 180 g of moist p-nitroacetanilide is added in small portions to the boiling mixture with continuous agitation.

  • After the final addition, boiling is continued for 10 minutes. The completion of the reaction is monitored by spotting the solution on filter paper; a colorless spot indicates the absence of the starting material.

  • The reaction mixture is then cooled to 70°C.

  • Sodium carbonate is added portion-wise until the solution is alkaline to litmus (B1172312) paper. Caution: Adding sodium carbonate at temperatures above 100°C or in excess can lead to the hydrolysis of the product.

  • To precipitate the remaining iron salts, a minimal amount of ammonium sulfide solution is added until a drop of the supernatant no longer gives a coloration with sodium sulfide.

  • The mixture is filtered to remove the iron sludge.

  • The filtrate is concentrated by evaporation to a volume of approximately 400 ml.

  • Upon cooling, this compound crystallizes as long needles. A second crop of crystals can be obtained by further evaporation of the mother liquor.

  • The product is collected by filtration and dried.

Expected Yield: 55% theoretical (80-90 g).[8] Melting Point: 162.5°C.[8]

Modern Synthesis: Acetylation of p-Phenylenediamine

This protocol describes a more recent method for the synthesis of this compound by the acetylation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine, 32.00 g

  • Ethyl acetate, 120.00 g

  • Triethylenediamine, 0.26 g

  • Acetic acid, 10.00 g

  • n-Butanol (for washing)

Procedure:

  • In a 250 ml four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix thoroughly to obtain a homogeneous solution.

  • Under a nitrogen atmosphere, heat the mixture to a temperature between 65-90°C.

  • Add 10.00 g of acetic acid dropwise to the heated solution.

  • After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.

  • After the reaction period, cool the mixture to 15-25°C and allow it to stand for 6.5 hours to facilitate crystallization.

  • Filter the mixture to collect the crystalline product.

  • Wash the filter cake thoroughly with n-butanol.

  • Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of this compound.

Expected Yield: Approximately 98.6% based on the weight of p-phenylenediamine.[9] Purity: Approximately 99.1% as determined by liquid chromatography.[9]

The Link to Paracetamol: A Story of Serendipity and Metabolism

The history of this compound is intertwined with the development of modern analgesics. In the late 19th century, acetanilide, a closely related compound, was discovered to have antipyretic (fever-reducing) and analgesic (pain-relieving) properties and was marketed as Antifebrine. However, its use was associated with significant toxicity, most notably methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.

This led to the search for safer alternatives. It was later discovered in the mid-20th century that both acetanilide and another analgesic, phenacetin, are metabolized in the body to N-acetyl-p-aminophenol, more commonly known as paracetamol (acetaminophen). This metabolite is the actual active agent responsible for the therapeutic effects.

Interestingly, paracetamol itself had been synthesized much earlier, in 1877 by Harmon Northrop Morse. However, its potential as a pharmaceutical was overlooked for decades.

The metabolic conversion of acetanilide to paracetamol involves a Phase I oxidation reaction, specifically an aromatic hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.

Metabolic_Pathway Acetanilide Acetanilide Paracetamol Paracetamol (N-acetyl-p-aminophenol) Acetanilide->Paracetamol Aromatic Hydroxylation (Cytochrome P450) ToxicMetabolites Toxic Metabolites (e.g., Aniline derivatives) Acetanilide->ToxicMetabolites Hydrolysis

Caption: Metabolic pathway of Acetanilide to Paracetamol.

This compound can be considered a precursor in some synthetic routes to paracetamol. For instance, it can be diazotized and then hydrolyzed to yield the final product.

Conclusion

This compound stands as a testament to the rich history of organic chemistry and its profound impact on both industry and medicine. From its origins as a key component in the vibrant world of synthetic dyes to its pivotal role in the lineage of one of the world's most common pain relievers, its story highlights the often-unseen connections between different fields of chemical science. For today's researchers, a deep understanding of the history and synthetic methodologies associated with such foundational molecules provides a valuable context for innovation in drug development and material science.

References

An In-depth Technical Guide to 4'-Aminoacetanilide (CAS Number 122-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic fate of 4'-Aminoacetanilide (CAS No. 122-80-5), a key intermediate in the pharmaceutical and dye industries. This document consolidates critical data from various sources into a structured format, including detailed experimental protocols and visual representations of chemical processes to support research and development activities. While this compound is a crucial building block for various bioactive molecules, this review of scientific literature did not identify any direct involvement of the compound itself in specific biological signaling pathways. Its primary role in a pharmacological context is as a precursor in the synthesis of more complex molecules with therapeutic activities.

Chemical and Physical Properties

This compound, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is a white to slightly reddish crystalline solid.[1][2] It is an aromatic amine and a derivative of acetanilide.[3] The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated place.[2][4]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1][3][4]
Molecular Weight 150.18 g/mol [1][3][4]
Appearance White to pink or brown crystalline powder[2][3][4]
Melting Point 164-167 °C[2][3][5]
Boiling Point 267 °C[2][3][4]
Density 1.1392 g/cm³ (estimate)[2][3]
Flash Point 195 °C[2][5]
Water Solubility 0.1-1 g/100 mL at 25 °C[2][3]
pKa 14.75 ± 0.70 (Predicted)[2][4]

Table 2: Spectroscopic Data

Spectrum TypeKey FeaturesSource(s)
Infrared (IR) max (CCl₄) 1681 cm⁻¹[2]
¹H NMR Data available in spectral databases[1]
¹³C NMR Data available in spectral databases
Mass Spectrometry (MS) Molecular Ion (m/z): 150[1]
UV-Vis Data available in spectral databases[1]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of 4-nitroacetanilide.[3] Several reducing agents and conditions can be employed for this transformation.

Experimental Protocol: Reduction of 4-Nitroacetanilide using Iron Filings and Acetic Acid

This method is a classic and effective way to synthesize this compound.

Materials:

Procedure:

  • In a vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.

  • To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions, maintaining vigorous agitation.

  • After the final addition, continue boiling for an additional 10 minutes. The reaction is complete when a spot of the solution on filter paper is colorless.

  • Cool the reaction mixture to 70 °C.

  • Carefully add sodium carbonate until the solution is alkaline. Avoid adding it at 100 °C or in excess to prevent hydrolysis of the product.

  • To precipitate the iron salts, add a minimum amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.

  • Filter the hot reaction mixture to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 mL.

  • Allow the solution to cool, which will cause this compound to crystallize as long needles.

  • A second crop of crystals can be obtained by further evaporating the mother liquor.

Yield: Approximately 55% theoretical (80-90 g).

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming, 1937.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_nitro p-Nitroacetanilide reaction Reduction Reaction (Boiling Water) p_nitro->reaction fe Iron Filings fe->reaction hac Acetic Acid hac->reaction workup Workup (Alkalinization, Precipitation) reaction->workup Cooling purification Purification (Filtration, Crystallization) workup->purification Filtration product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for this compound is reverse-phase HPLC.

Methodology:

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

  • Detection: UV detection is typically used.

This method can be adapted for the analysis of impurities and for pharmacokinetic studies.[7]

Metabolism

This compound is a known human and bacterial xenobiotic metabolite.[1] It is primarily formed through the N-acetylation of p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes. This acetylation is considered a detoxification pathway. There is no evidence to suggest that this compound is further metabolized by human hepatic cytochrome P450 enzymes.

Metabolic Pathway of p-Phenylenediamine

Metabolism_Pathway PPD p-Phenylenediamine (PPD) MAPPD This compound (Monoacetyl-PPD) PPD->MAPPD N-acetylation (Detoxification) DAPPD N,N'-Diacetyl-p-phenylenediamine (Diacetyl-PPD) MAPPD->DAPPD Further N-acetylation

Caption: Metabolic pathway of p-Phenylenediamine.

Role in Synthesis of Bioactive Molecules

While direct involvement in signaling pathways has not been identified for this compound itself, it serves as a critical starting material for the synthesis of various pharmacologically active compounds and azo dyes.

Synthetic Intermediate Logical Relationship

Synthetic_Intermediate cluster_products Synthetic Products aminoacetanilide This compound azo_dyes Azo Dyes aminoacetanilide->azo_dyes Diazotization & Coupling pharmaceuticals Pharmaceuticals aminoacetanilide->pharmaceuticals Further Synthetic Modifications

Caption: this compound as a synthetic intermediate.

Toxicology and Safety

This compound is classified as a moderate eye irritant and may cause skin and mucous membrane irritation.[1] It is also a potential skin sensitizer.[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 3: Toxicological Data

TestSpeciesRouteDoseResultSource(s)
LD50RatOral2500 mg/kg[8]
Eye IrritationRabbitEyeModerate Irritant[1]

Conclusion

This compound (CAS 122-80-5) is a well-characterized compound with a significant role as a chemical intermediate. Its physical, chemical, and toxicological properties are well-documented. Standardized protocols for its synthesis and analysis are readily available, making it an accessible component for various research and industrial applications. While it is a metabolite of p-phenylenediamine, it is not known to be directly involved in specific biological signaling pathways. Its primary importance in the context of drug development lies in its utility as a versatile precursor for the synthesis of a wide range of bioactive molecules and dyes. Further research into the pharmacological activities of its derivatives may uncover indirect links to specific signaling pathways.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Acetamidoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidoaniline, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.[1][2] It serves as a crucial intermediate in the synthesis of various commercial products, including azo dyes and pharmaceuticals.[2][3] Notably, it is a precursor in the production of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Acetamidoaniline, detailed experimental protocols for their determination, and visualizations of its synthesis and metabolic pathways.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 4-Acetamidoaniline are summarized in the table below, providing a quantitative foundation for its use in research and development.

PropertyValueReferences
IUPAC Name N-(4-aminophenyl)acetamide[5][6]
Synonyms p-Aminoacetanilide, 4-Aminoacetanilide, N-Acetyl-p-phenylenediamine[2][5][7]
CAS Number 122-80-5[2][7]
Molecular Formula C₈H₁₀N₂O[5][6]
Molecular Weight 150.18 g/mol [5][6]
Appearance White to light red or pink to brown crystalline powder/solid.[1][2][8][9]
Melting Point 159 - 167 °C (318.2 - 333 °F)[2][8]
Boiling Point 267 °C (513 °F) at 760 mmHg[8][10][11]
Density 1.203 g/cm³[7]
Water Solubility 0.1 - 1 g/100 mL at 25 °C (Slightly soluble)[2][7][9]
Solubility in Organic Solvents Freely soluble in hot water, alcohol, and ether.[1][6]
Flash Point > 150 °C (> 302 °F)[8]
pKa 14.75 ± 0.70 (Predicted)[4][12]
LogP (Octanol/Water Partition Coefficient) 0.08[10][11]

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 4-Acetamidoaniline.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Acetamidoaniline exhibits characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and bands associated with the aromatic ring.[3][4] A representative peak for the amide C=O stretch is observed around 1681 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum typically shows signals for the aromatic protons, the amine (-NH₂) protons, the amide (N-H) proton, and the methyl (-CH₃) protons of the acetyl group.[5][13]

Mass Spectrometry (MS)

Mass spectrometry analysis of 4-Acetamidoaniline shows a molecular ion peak corresponding to its molecular weight. For instance, a peak at m/z = 151.1 (M+1) is indicative of the protonated molecule.[4] Fragmentation patterns can provide further structural information.[4][5]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Acetamidoaniline dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, shows characteristic absorption peaks. Published data indicates absorption maxima at approximately 206 nm and 246 nm.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of 4-Acetamidoaniline.

Synthesis of 4-Acetamidoaniline via Reduction of 4-Nitroacetanilide

A common laboratory synthesis involves the reduction of a nitro group to an amino group.[2][4]

Methodology:

  • Preparation: In a reaction vessel, suspend 4-nitroacetanilide in water or a dilute acid like acetic acid.[4][9]

  • Reducing Agent Addition: Add a reducing agent, such as iron powder or zinc powder, to the suspension.[4][9] The reaction is often heated to facilitate the reduction.[9]

  • Neutralization: After the reduction is complete, the reaction mixture is made basic by adding a solution of sodium carbonate or sodium hydroxide (B78521) to precipitate any remaining metal ions.[4]

  • Isolation: The crude 4-Acetamidoaniline is then isolated by filtration.

  • Purification: The product can be purified by recrystallization from hot water or an ethanol-water mixture to yield the final crystalline product.[3][14]

Determination of Melting Point

The melting point is a key indicator of purity.

Methodology: [12]

  • Sample Preparation: A small amount of the dry, finely powdered 4-Acetamidoaniline is packed into a capillary tube.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is increased at a controlled rate (e.g., 1-2 °C/min) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample becomes a clear liquid. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of solid 4-Acetamidoaniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The saturated solution is carefully separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of 4-Acetamidoaniline in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical and Metabolic Pathways

Understanding the synthesis and metabolic fate of 4-Acetamidoaniline is critical for its application in drug development and other fields.

Synthesis Pathway

The most common laboratory synthesis of 4-Acetamidoaniline is the reduction of 4-nitroacetanilide. This reaction is a fundamental transformation in organic chemistry.

Synthesis_of_4_Acetamidoaniline Start 4-Nitroacetanilide Intermediate Reduction Start->Intermediate Fe or Zn HCl or CH₃COOH End 4-Acetamidoaniline Intermediate->End

Caption: Synthesis of 4-Acetamidoaniline via reduction of 4-nitroacetanilide.

Metabolic Pathway

In biological systems, particularly in rats, 4-Acetamidoaniline (referred to as 4-fluoroacetanilide (B1213217) in some metabolic studies) can undergo metabolic transformations. A key pathway involves its conversion to 4-acetamidophenol (paracetamol), which is then further metabolized.[15] This process involves hydroxylation followed by conjugation reactions.

Metabolism_of_4_Acetamidoaniline cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Metabolite1 4-Acetamidoaniline Metabolite2 4-Acetamidophenol (Paracetamol) Metabolite1->Metabolite2 para-Hydroxylation Conjugate1 Sulphate Conjugate Metabolite2->Conjugate1 Sulfation (Major) Conjugate2 Glucuronide Conjugate Metabolite2->Conjugate2 Glucuronidation (Minor) Conjugate3 N-acetyl-cysteinyl Conjugate Metabolite2->Conjugate3 GSH Conjugation (Minor)

References

Spectroscopic Profile of 4'-Aminoacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Aminoacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂4.84Singlet-
Aromatic H (H-2, H-6)6.51Doublet8.7
Aromatic H (H-3, H-5)7.20Doublet8.7
-NH-C=O9.42Singlet-
-CH₃1.96Singlet-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ, ppm)
C=O167.3
C-4 (-NH₂)145.5
C-1 (-NHCOCH₃)129.3
C-3, C-5120.7
C-2, C-6113.1
-CH₃23.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid this compound is typically obtained using the KBr pellet method.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3385, 3315, 3216N-H StretchingAmine (-NH₂) and Amide (-NH-)
1655C=O Stretching (Amide I)Amide
1603, 1512C=C StretchingAromatic Ring
1550N-H Bending (Amide II)Amide
1315C-N StretchingAromatic Amine
827C-H Bending (out-of-plane)para-disubstituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is typically recorded in a protic solvent such as ethanol (B145695) or methanol (B129727).

Solvent λmax (nm)
Ethanol206, 246

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Temperature: Room temperature.

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in spectroscopic grade ethanol or methanol of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (generally below 1.0).

Instrumental Parameters:

  • Spectrometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Scan Range: 200-400 nm.

  • Blank: A cuvette containing the pure solvent is used as the reference.

  • Cuvette: A 1 cm path length quartz cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Solid Compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Acquire FID Process Spectrum Assign Peaks NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum Identify Functional Groups IR->IR_Data UV_Data Measure Absorbance Identify λmax UV->UV_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid organic compound.

An In-depth Technical Guide to 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Aminoacetanilide, along with a detailed experimental protocol for its synthesis.

Core Properties of this compound

This compound, also known as N-(4-aminophenyl)acetamide, is an organic compound that belongs to the class of aromatic amines and amides.[1] It typically appears as a white to pale yellow or pink to brown crystalline powder or needles.[1][2][3] The compound has limited solubility in water but is more soluble in organic solvents like ethanol, ether, and chloroform.[1] It serves as a key intermediate in the synthesis of azo dyes and various pharmaceuticals.[1][2][3]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₀N₂O[4][5][6]
Molecular Weight 150.18 g/mol [4][7][8]
Melting Point 164-167 °C[2][8][9]
Boiling Point 267 °C[2]
Flash Point 195 °C[2][8]
Appearance White to pink or brown crystalline powder[1][2][3]
CAS Number 122-80-5[4]

Experimental Protocols

Synthesis of this compound via Reduction of p-Nitroacetanilide

A common and established method for the synthesis of this compound is through the reduction of p-nitroacetanilide.[5] The following protocol is a detailed methodology for this chemical transformation.

Materials:

Procedure:

  • A solution of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water is heated to boiling in a vessel equipped with a mechanical stirrer.[10]

  • To this boiling mixture, 180 g of moist p-nitroacetanilide is added in small portions with continuous agitation.[10]

  • After the final addition of p-nitroacetanilide, the mixture is boiled for an additional 10 minutes. The reaction is monitored by spotting the solution on filter paper; the reaction is complete when the spot is colorless.[10]

  • The solution is then cooled to 70°C, and sodium carbonate is carefully added until the solution becomes alkaline. It is crucial to avoid adding sodium carbonate at 100°C or in excess, as this can lead to the hydrolysis of the desired product.[10]

  • To precipitate any remaining iron, a minimal amount of ammonium sulfide is added until a drop of the solution on filter paper shows no coloration with sodium sulfide.[10]

  • The hot solution is filtered to remove the iron sludge.[10]

  • The filtrate is then concentrated by evaporation to a volume of approximately 400 ml.[10]

  • Upon cooling, this compound crystallizes as long needles.[10] A second crop of crystals can be obtained by further evaporating the mother liquor. The typical yield is around 55% of the theoretical yield.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-Nitroacetanilide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_nitroacetanilide p-Nitroacetanilide reaction Reduction Reaction (Boiling) p_nitroacetanilide->reaction reducing_agents Iron Filings Acetic Acid Water reducing_agents->reaction neutralization Neutralization (Sodium Carbonate) reaction->neutralization Cool to 70°C precipitation Iron Precipitation (Ammonium Sulfide) neutralization->precipitation filtration Filtration precipitation->filtration concentration Concentration (Evaporation) filtration->concentration crystallization Crystallization concentration->crystallization product This compound crystallization->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Isomers of Aminoacetanilide and Their Properties for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminoacetanilide, a derivative of acetanilide (B955), exists as three distinct positional isomers: 2-aminoacetanilide (ortho-), 3-aminoacetanilide (meta-), and 4-aminoacetanilide (para-). These compounds are of significant interest in medicinal chemistry and materials science, primarily serving as versatile intermediates in the synthesis of pharmaceuticals and dyes.[1][2][3] Their utility stems from the presence of two reactive functional groups—the amino and the acetamido groups—which allow for a variety of chemical modifications to produce a diverse range of derivatives. This technical guide provides a comprehensive overview of the isomers of aminoacetanilide, detailing their physicochemical properties, synthesis protocols, and what is known about their biological activities, to support their application in research and drug development.

Physicochemical Properties

The position of the amino group on the phenyl ring significantly influences the physicochemical properties of the aminoacetanilide isomers. These differences are critical for their separation, purification, and reactivity in synthetic schemes. A summary of their key properties is presented in Table 1.

Property2-Aminoacetanilide (ortho-)3-Aminoacetanilide (meta-)4-Aminoacetanilide (para-)
CAS Number 34801-09-7[1]102-28-3[3]122-80-5[2]
Molecular Formula C₈H₁₀N₂O[1]C₈H₁₀N₂O[3]C₈H₁₀N₂O[2]
Molar Mass 150.18 g/mol [1]150.18 g/mol [3]150.181 g/mol [2]
Appearance Solid[1]Gray solid[3]White to pink-brown crystalline powder[2]
Melting Point 133-137 °C[1]86-88 °C[3]164–167 °C[2]
Boiling Point 271.72 °C[1]Decomposes267 °C[2]
Solubility in Water Data not readily available1-5 g/100 mL at 24 °C[3]0.1-1 g/100 mL at 25 °C[2]

Table 1: Comparative Physicochemical Properties of Aminoacetanilide Isomers

Spectroscopic Data

The structural differences between the isomers are clearly delineated by their spectroscopic signatures. The following tables summarize the key 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.

2-Aminoacetanilide (ortho-)
¹H NMR Chemical Shift (ppm)
Aromatic Protons6.7-7.3
NH₂ Protons~4.7
NHCOCH₃ Proton~9.5
CH₃ Protons~2.1
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon~168
Aromatic Carbons116-143
Methyl Carbon~23
3-Aminoacetanilide (meta-)
¹H NMR Chemical Shift (ppm)
Aromatic Protons6.3-7.1
NH₂ Protons~5.0
NHCOCH₃ Proton~9.8
CH₃ Protons~2.0
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon~168
Aromatic Carbons105-149
Methyl Carbon~24
4-Aminoacetanilide (para-)
¹H NMR Chemical Shift (ppm)
Aromatic Protons6.6-7.2
NH₂ Protons~5.0
NHCOCH₃ Proton~9.6
CH₃ Protons~2.0
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon~169
Aromatic Carbons115-143
Methyl Carbon~24

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is an approximate range based on available information.

Synthesis of Aminoacetanilide Isomers

The most common route for the synthesis of aminoacetanilide isomers involves the nitration of acetanilide followed by the selective reduction of the resulting nitroacetanilide isomer. The position of the nitro group is directed by the activating effect of the acetamido group.

SynthesisWorkflow Acetanilide Acetanilide Nitration Nitration (HNO₃, H₂SO₄) Acetanilide->Nitration IsomerMixture Mixture of Nitroacetanilide Isomers (ortho- and para-) Nitration->IsomerMixture Separation Isomer Separation (e.g., Crystallization) IsomerMixture->Separation o_Nitro 2-Nitroacetanilide Separation->o_Nitro ortho p_Nitro 4-Nitroacetanilide Separation->p_Nitro para Reduction_o Reduction o_Nitro->Reduction_o Reduction_p Reduction p_Nitro->Reduction_p m_Nitro 3-Nitroacetanilide (from m-Dinitrobenzene) Reduction_m Selective Reduction m_Nitro->Reduction_m o_Amino 2-Aminoacetanilide Reduction_o->o_Amino p_Amino 4-Aminoacetanilide Reduction_p->p_Amino Reduction_m->m_Nitro m_Amino 3-Aminoacetanilide Reduction_m->m_Amino m_Dinitrobenzene m-Dinitrobenzene m_Dinitrobenzene->Reduction_m HPLC_Workflow cluster_Preparation Sample Preparation cluster_HPLC HPLC Analysis cluster_Output Data Analysis and Collection Sample Mixture of Aminoacetanilide Isomers Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Column Reversed-Phase C18 Column Injection->Column Detector UV Detector (e.g., at 254 nm) Column->Detector MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile/Water) MobilePhase->Column Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Fractionation Fraction Collection (for preparative HPLC) Detector->Fractionation

References

Biotransformation of Aniline Compounds to 4'-Aminoacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of aniline (B41778) and its derivatives presents a compelling alternative to traditional chemical synthesis, offering high specificity, milder reaction conditions, and a reduced environmental footprint. This technical guide provides an in-depth exploration of the biotransformation of aniline compounds to 4'-aminoacetanilide, a key intermediate in the pharmaceutical and dye industries. The core of this guide focuses on the well-documented capabilities of Bacillus cereus and its associated arylamine N-acetyltransferase (NAT) enzymes. While the direct, high-yield biotransformation of aniline to this compound in a single step is not extensively documented, this guide details the closely related and efficient conversion of 4-phenylenediamine to this compound. Furthermore, it explores the enzymatic acetylation of aniline to acetanilide, a critical related reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support research and development in this area.

Introduction

Aniline and its derivatives are fundamental building blocks in the chemical industry. The synthesis of acetylated anilines, such as this compound, is of significant interest due to their application as precursors for pharmaceuticals, including beta-lactams, and as intermediates in the manufacturing of various dyes.[1][2] Traditional chemical acetylation methods often involve harsh reagents like acetic anhydride (B1165640) and require significant energy input.[3][4] Biocatalysis, through the use of whole-cell systems or isolated enzymes, offers a more sustainable and selective approach.

Microorganisms have evolved diverse metabolic pathways to process aromatic compounds. While many organisms degrade aniline, some, like Bacillus cereus, possess enzymes capable of specific modifications, such as acetylation.[5][6] This guide focuses on the arylamine N-acetyltransferases (NATs) from Bacillus cereus, which have been shown to efficiently catalyze the acetylation of various arylamines.[6]

Enzymatic Pathway for Arylamine Acetylation

The core of the biotransformation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of an arylamine substrate. This reaction is catalyzed by arylamine N-acetyltransferase (NAT).

Enzymatic_Acetylation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Aniline_Compound Aniline Compound (e.g., 4-Phenylenediamine) NAT Arylamine N-Acetyltransferase (from Bacillus cereus) Aniline_Compound->NAT AcetylCoA Acetyl-Coenzyme A AcetylCoA->NAT Acetylated_Product Acetylated Product (e.g., this compound) NAT->Acetylated_Product CoA Coenzyme A NAT->CoA

Caption: Enzymatic acetylation of an aniline compound by arylamine N-acetyltransferase.

Quantitative Data on Biotransformation

The efficiency of the biotransformation is dependent on the specific substrate, enzyme, and reaction conditions. The following tables summarize key quantitative data from relevant studies.

Table 1: Whole-Cell Biotransformation of Phenylenediamines by Bacillus cereus PDa-1

SubstrateProductMolar Yield (%)Reference
2-Phenylenediamine2-Aminoacetanilide76[6]

Table 2: Substrate Specificity of Whole-Cell Bacillus cereus PDa-1

SubstrateConversionProductReference
2-Aminobenzoic acidCompleteAcetylated product[6]
4-Aminosalicylic acidCompleteAcetylated product[6]
5-Aminosalicylic acidCompleteAcetylated product[6]
2-AminofluoreneCompleteAcetylated product[6]

Note: "Complete" indicates that the substrate was fully converted, though specific yields were not provided for all substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biotransformation of aniline compounds using Bacillus cereus.

Cultivation of Bacillus cereus

This protocol outlines the steps for growing Bacillus cereus for use in whole-cell biotransformation or for the subsequent purification of arylamine N-acetyltransferase.

Workflow for Bacillus cereus Cultivation

Cultivation_Workflow start Start inoculate Inoculate B. cereus into liquid medium start->inoculate incubate Incubate at 30-37°C with shaking inoculate->incubate monitor Monitor growth (OD600) incubate->monitor harvest Harvest cells by centrifugation (e.g., 8,000 x g, 10 min, 4°C) monitor->harvest When desired growth phase is reached wash Wash cell pellet with buffer harvest->wash end Proceed to biotransformation or enzyme purification wash->end

Caption: Workflow for the cultivation and harvesting of Bacillus cereus.

Materials:

  • Bacillus cereus strain (e.g., PDa-1)

  • Nutrient Broth or other suitable growth medium

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare sterile nutrient broth in culture flasks.

  • Inoculate the broth with a single colony or a starter culture of Bacillus cereus.

  • Incubate the culture at 30-37°C with shaking (e.g., 150-200 rpm) until the desired cell density is reached (typically mid-to-late exponential phase).

  • Harvest the bacterial cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • The washed cells can be used immediately for whole-cell biotransformation or stored at -80°C for later use in enzyme purification.

Purification of Arylamine N-Acetyltransferase (NAT)

This protocol describes the purification of NAT from Bacillus cereus cell lysate. For higher yields and easier purification, recombinant expression of the NAT gene in a host like E. coli is recommended.[7][8]

Workflow for NAT Purification

Purification_Workflow start Start with B. cereus cell pellet lysis Cell Lysis (e.g., sonication) start->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation chromatography Chromatography (e.g., Ni-NTA for His-tagged protein, Ion-exchange) centrifugation->chromatography Supernatant (Crude Extract) analysis Purity Analysis (SDS-PAGE) chromatography->analysis concentration Protein Concentration analysis->concentration If pure end Purified NAT Enzyme concentration->end

Caption: General workflow for the purification of arylamine N-acetyltransferase.

Materials:

  • Bacillus cereus cell pellet

  • Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

  • Sonication equipment

  • High-speed centrifuge

  • Chromatography system (e.g., FPLC) and columns (e.g., Ni-NTA affinity, ion-exchange)[9]

  • SDS-PAGE equipment and reagents

  • Protein concentration determination reagents (e.g., Bradford assay)

Procedure:

  • Resuspend the cell pellet in lysis buffer.

  • Disrupt the cells using sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 45 minutes at 4°C) to remove cell debris.[7]

  • Load the supernatant (crude extract) onto a pre-equilibrated chromatography column. If using a His-tagged recombinant protein, a Ni-NTA affinity column is typically the first step.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the bound NAT enzyme using an appropriate elution buffer (e.g., buffer with high imidazole (B134444) concentration for Ni-NTA).

  • (Optional) Further purify the eluted fractions using ion-exchange or size-exclusion chromatography.[9]

  • Analyze the purity of the fractions using SDS-PAGE.

  • Pool the pure fractions and determine the protein concentration.

  • Store the purified enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Whole-Cell Biotransformation Protocol

This protocol is adapted from the methodology used for the conversion of phenylenediamines by Bacillus cereus.[6]

Materials:

  • Washed Bacillus cereus cells

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Substrate (e.g., 4-phenylenediamine)

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a suspension of washed Bacillus cereus cells in the reaction buffer.

  • Add the substrate (e.g., 4-phenylenediamine) to the cell suspension to a final concentration of, for example, 1-5 mM.

  • Incubate the reaction mixture at 30-37°C with shaking.

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • To analyze the samples, centrifuge to remove the cells, and extract the supernatant with an organic solvent like ethyl acetate.

  • Analyze the organic extract by HPLC or GC-MS to determine the concentration of the substrate and the product (this compound).

  • Upon completion of the reaction, the product can be recovered from the reaction mixture by extraction and subsequent purification steps like crystallization.

Conclusion

The biotransformation of aniline compounds, particularly the acetylation of arylamines by Bacillus cereus, represents a promising avenue for the green synthesis of valuable chemical intermediates like this compound. The arylamine N-acetyltransferases from this bacterium exhibit high catalytic efficiency and broad substrate specificity, making them attractive targets for industrial applications. While the direct conversion of aniline to this compound requires further investigation, the efficient synthesis from 4-phenylenediamine provides a strong foundation for developing biocatalytic processes. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore and optimize these biotransformation pathways. Future work in this area could focus on enzyme engineering to enhance substrate specificity and catalytic activity, as well as process optimization for large-scale production.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Paracetamol from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Note on Precursor: The following application notes detail the synthesis of paracetamol (acetaminophen) using 4-aminophenol (B1666318) as the precursor. The user request specified 4'-aminoacetanilide; however, the overwhelmingly prevalent and established method for paracetamol synthesis involves the acetylation of 4-aminophenol. It is presumed that "this compound" was a typographical error, and this document proceeds based on the standard, well-documented chemical pathway.

Introduction

Paracetamol (N-(4-hydroxyphenyl)acetamide), widely known as acetaminophen, is a cornerstone analgesic (pain reliever) and antipyretic (fever reducer).[1][2] Its synthesis is a fundamental example of N-acylation, a crucial reaction in pharmaceutical chemistry. The most common laboratory and industrial synthesis involves the acetylation of the amine group on 4-aminophenol using acetic anhydride (B1165640).[1][3][4] This process yields paracetamol and acetic acid as a byproduct.[1][5] The reaction is efficient, but the crude product requires purification, typically via recrystallization, to remove unreacted starting materials and colored impurities that may form from the oxidation of the 4-aminophenol.[1][2]

These notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of paracetamol from 4-aminophenol.

Reaction and Purification Data

The following tables summarize the quantitative parameters for the synthesis and purification of paracetamol.

Table 1: Reagent and Reaction Parameters

ParameterValueSource
Reactants
4-Aminophenol3.0 g[1]
Acetic Anhydride4.0 mL[1]
Water (solvent)10.0 mL[1]
Reaction Conditions
Temperature~85 °C (Water Bath)[1]
Alternate Temperature~115 °C (Sand Bath)[2]
Reaction Time10-15 minutes after dissolution[2]
Yield
Expected Yield Range35% to 70%[6]

Table 2: Purification and Characterization

ParameterValue / ObservationSource
Recrystallization Solvent Deionized Water[1][7]
Solvent Volume10 mL per 1 g of crude product[1]
Dissolution TemperatureBoiling / ~190 °C (Hot Plate Setting)[1]
Crystallization ConditionsCool to room temp, then ice-water bath[1][7]
Product Characterization
AppearancePearly white crystals[6]
Melting Point (Literature)169-170.5 °C[6][8]
Solubility (Cold Water)1.4 g / 100 cm³[9]
Solubility (Hot Water)5 g / 100 cm³[9]

Experimental Protocols

Protocol 1: Synthesis of Crude Paracetamol

This protocol details the acetylation of 4-aminophenol to synthesize crude paracetamol.

Materials:

  • 4-aminophenol (3.0 g)

  • Acetic anhydride (4.0 mL)

  • Deionized water

  • 100 mL round-bottom flask or 125 mL Erlenmeyer flask

  • Hot plate with water bath or sand bath

  • Stir bar or glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Set up a water bath on a hot plate and heat it to approximately 85-90 °C.[1]

  • Weigh 3.0 g of 4-aminophenol and place it into the flask.[1]

  • Add 10 mL of deionized water to the flask containing the 4-aminophenol.[1]

  • Place the flask in the preheated water bath and stir the suspension.

  • Carefully add 4.0 mL of acetic anhydride to the aqueous suspension of 4-aminophenol.[1][6]

  • Continue heating and stirring the mixture. The solids will dissolve, and the reaction will proceed. Heat for an additional 10-15 minutes to ensure the reaction is complete.[2]

  • Remove the flask from the heat and allow it to cool to room temperature. Do not disturb the solution during this initial cooling phase to allow for crystal growth.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the crude paracetamol.[2]

  • Collect the crude product by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected crystals with two small portions of ice-cold deionized water (approx. 0.5 mL each) to remove residual acetic acid and other water-soluble impurities.[2]

  • Leave the crude solid in the funnel with the vacuum running to pull air through and partially dry the product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude paracetamol solid. Recrystallization is a technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[1][9]

Materials:

  • Crude paracetamol

  • Deionized water

  • Beakers

  • Hot plate

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional, for colored impurities)[8]

Procedure:

  • Weigh the crude paracetamol product.

  • Transfer the crude solid to a beaker. For every 1 gram of crude product, add 10 mL of deionized water.[1]

  • Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid dissolves.[1] The solution should be at or near boiling.

  • If the solution is colored (e.g., yellow or pinkish), remove it from the heat, add a very small amount of activated charcoal, and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[6][8]

  • If charcoal was used, perform a hot filtration to remove it. This must be done quickly to prevent the paracetamol from crystallizing prematurely.

  • Remove the beaker from the heat and allow the clear solution to cool slowly and undisturbed to room temperature. This slow cooling encourages the formation of larger, purer crystals.[7]

  • Once the solution has reached room temperature and crystals have formed, place the beaker in an ice-water bath for at least 15 minutes to complete the crystallization process.[7]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the pure crystals completely by air drying on the filter paper or in a low-temperature oven.

  • Weigh the final product to determine the yield and characterize it by measuring its melting point. The expected melting point for pure paracetamol is between 169 °C and 170.5 °C.[6]

Diagrams and Workflows

Chemical Synthesis Pathway

The synthesis of paracetamol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[10]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products aminophenol 4-Aminophenol paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) aminophenol->paracetamol N-Acetylation anhydride Acetic Anhydride anhydride->paracetamol acetic_acid Acetic Acid anhydride->acetic_acid Byproduct

Caption: Reaction scheme for the synthesis of paracetamol from 4-aminophenol.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial reaction to final product characterization.

Experimental_Workflow start Start: Weigh Reactants (4-Aminophenol & Acetic Anhydride) reaction Reaction: Heat mixture in water (~85°C) start->reaction cooling Cooling & Crystallization: 1. Cool to Room Temperature 2. Ice Bath reaction->cooling filtration1 Vacuum Filtration: Isolate Crude Paracetamol cooling->filtration1 purification Purification: Recrystallization from Hot Water filtration1->purification filtration2 Vacuum Filtration: Collect Purified Crystals purification->filtration2 drying Drying: Air dry or use low-temp oven filtration2->drying characterization Characterization: - Weigh for Yield - Melting Point Analysis drying->characterization end End: Pure Paracetamol characterization->end

Caption: Step-by-step workflow for paracetamol synthesis and purification.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Aminoacetanilide purity. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and pharmaceutical development. The protocol outlines the chromatographic conditions, sample preparation, and system suitability requirements. Additionally, this document provides a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, also known as N-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates by separating the main compound from its potential impurities and degradation products.[3] This document presents a detailed protocol for an RP-HPLC method for the determination of this compound purity.

Experimental

Instrumentation and Materials
  • HPLC System : A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[4][5]

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this analysis.[6]

  • Chemicals and Reagents :

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)[4][7][8]

    • Water (HPLC grade)[7][8]

    • Phosphoric acid (analytical grade)[4][7][8]

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 245 nm[4]
Injection Volume 10 µL[4]
Run Time 20 minutes

Protocols

Preparation of Solutions
  • Mobile Phase Preparation : Prepare a mixture of acetonitrile and water in a 30:70 volume ratio. Adjust the pH of the aqueous component to 3.0 with phosphoric acid before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent Preparation : The mobile phase is used as the diluent.

  • Standard Solution Preparation (100 µg/mL) : Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL) : Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system must be verified through a system suitability test.[3] Inject the standard solution in six replicates and evaluate the parameters against the acceptance criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution and the sample solution.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][9] The key validation parameters are summarized below.

Validation ParameterResults
Specificity The method is specific, with no interference from the blank at the retention time of the analyte.
Linearity (Concentration Range) 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness The method is robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation G Standard & Sample Injection C->G D->E F Blank Injection E->F F->G H Chromatogram Acquisition G->H I Peak Integration & Area Calculation H->I J Purity Calculation I->J

Caption: Experimental workflow for the HPLC analysis of this compound purity.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range cluster_other Other Parameters center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Linearity Linearity (r²) center->Linearity Range Range center->Range Specificity Specificity center->Specificity Robustness Robustness center->Robustness Repeatability Repeatability Intermediate Intermediate Precision Precision->Repeatability Precision->Intermediate

Caption: Key parameters for the validation of the analytical method.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the determination of this compound purity. The method is validated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry and research laboratories.

References

Application of 4'-Aminoacetanilide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, possessing both a primary aromatic amine and an acetamide (B32628) group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its appropriate handling and use in a laboratory setting.

PropertyValue
CAS Number 122-80-5
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White to pinkish or brownish crystalline powder
Melting Point 164-167 °C
Solubility Slightly soluble in cold water; soluble in hot water and ethanol
Purity Typically ≥ 98%

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust.

Application 1: Synthesis of Paracetamol (Acetaminophen)

This compound is a key intermediate in one of the common industrial syntheses of paracetamol, a widely used analgesic and antipyretic drug. The synthesis involves the diazotization of the primary amino group of this compound, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group.

Signaling Pathway: Synthesis of Paracetamol from this compound

Paracetamol_Synthesis 4-Aminoacetanilide 4-Aminoacetanilide Diazonium_Salt Diazonium Salt Intermediate 4-Aminoacetanilide->Diazonium_Salt  NaNO₂, aq. H₂SO₄ 0-5 °C Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Diazonium_Salt->Paracetamol  H₂O, Δ

Caption: Reaction pathway for the synthesis of Paracetamol from this compound.

Experimental Protocol: Synthesis of Paracetamol

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

  • Beakers, flasks, stirring apparatus

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of this compound in a dilute solution of sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt is maximized.

  • Hydrolysis:

    • Gently heat the diazonium salt solution. The diazonium group will hydrolyze, releasing nitrogen gas and forming paracetamol.

    • Continue heating until the evolution of nitrogen gas ceases.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude paracetamol.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude paracetamol from hot water to obtain a purified product.

    • Dry the purified crystals in a desiccator.

Quantitative Data
ParameterValue
Typical Yield 75-85%
Purity (after recrystallization) > 99%
Melting Point 169-171 °C

Application 2: Intermediate in the Synthesis of β-Lactam Antibiotics

This compound serves as a starting material for the synthesis of certain β-lactam (azetidinone) derivatives, which are core structural motifs in many antibiotics. The synthesis involves the formation of a Schiff base followed by a cyclization reaction.

Logical Relationship: Synthesis of a Quinoline-Containing β-Lactam

Beta_Lactam_Synthesis cluster_0 Schiff Base Formation cluster_1 Cyclization and Further Modification 4-Aminoacetanilide 4-Aminoacetanilide Schiff_Base N-(4-(benzylideneamino)phenyl)acetamide (Schiff Base) 4-Aminoacetanilide->Schiff_Base  Condensation Aromatic_Aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) Aromatic_Aldehyde->Schiff_Base Quinoline_Intermediate Quinoline (B57606) Intermediate Schiff_Base->Quinoline_Intermediate  Vilsmeier-Haack type reaction Beta_Lactam Quinoline-Containing β-Lactam Quinoline_Intermediate->Beta_Lactam  Cyclization with Chloroacetyl chloride

Caption: Synthetic strategy for a β-lactam derivative from this compound.

Experimental Protocol: Synthesis of N-(4-(4-methoxybenzylideneamino)phenyl)acetamide (Schiff Base Intermediate)

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of 4-methoxybenzaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product in a desiccator.

Quantitative Data for Schiff Base Synthesis
ParameterValue
Typical Yield 85-95%
Purity High, suitable for next step
Melting Point Varies with aldehyde used

Note: The subsequent steps to form the final β-lactam involve complex reactions such as the Vilsmeier-Haack reaction followed by cyclization with chloroacetyl chloride. Detailed protocols for these steps are often proprietary or require specialized expertise.

Application 3: Precursor for the Synthesis of Quinapyramine (B1195588)

This compound is a key starting material in the synthesis of Quinapyramine, a veterinary drug used to treat trypanosomiasis in animals. The synthesis involves the formation of a guanidine (B92328) derivative from this compound, which is then used to construct the quinoline ring system of the final drug.

Experimental Workflow: Synthesis of Quinapyramine

Quinapyramine_Synthesis_Workflow Start Start Guanidine_Formation Guanidine Formation from This compound Start->Guanidine_Formation Cyclization Cyclization to form Quinoline Ring System Guanidine_Formation->Cyclization Methylation Methylation Cyclization->Methylation Final_Product Quinapyramine Methylation->Final_Product

Caption: General workflow for the synthesis of Quinapyramine.

Experimental Protocol: General Strategy for Guanidine Formation from this compound

Materials:

  • This compound

  • Cyanamide or a suitable guanylating agent

  • Solvent (e.g., ethanol, water)

  • Acid or base catalyst (depending on the method)

  • Reaction vessel with stirring and temperature control

Procedure (General):

  • Dissolve this compound in a suitable solvent.

  • Add the guanylating agent (e.g., cyanamide) to the solution.

  • The reaction may require heating and/or the presence of a catalyst.

  • Monitor the reaction progress by TLC.

  • Upon completion, the guanidine derivative can be isolated by precipitation or extraction, followed by purification.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its applications range from the large-scale production of common analgesics like paracetamol to the synthesis of more complex molecules such as β-lactam antibiotics and veterinary drugs like quinapyramine. The protocols provided herein offer a foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts. Further research into novel applications of this intermediate could lead to the development of new and improved therapeutic agents.

References

Application Note: Green Synthesis of p-Aminoacetanilide from p-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of p-nitroacetanilide to p-aminoacetanilide is a critical transformation in the synthesis of various pharmaceuticals and dyes. Traditional methods often rely on harsh reducing agents and volatile organic solvents, posing environmental and safety concerns. Green chemistry principles encourage the development of sustainable alternatives that minimize waste, use safer reagents, and improve energy efficiency. This document outlines and compares several eco-friendly protocols for the synthesis of p-aminoacetanilide, employing methods such as catalytic transfer hydrogenation and the use of metallic reductants in aqueous media. These approaches offer high yields and purity while adhering to the principles of green chemistry.

Comparative Data of Green Synthesis Protocols

The following table summarizes quantitative data from various green synthesis methods for the reduction of p-nitroacetanilide.

MethodCatalyst/Reducing AgentSolvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Method 1 Zinc / Ammonium (B1175870) ChlorideWaterReflux2-3 hours~90%General literature procedure[1][2]
Method 2 Polymer-Supported Formate (B1220265) / Zinc DustMethanol (B129727)/WaterRoom Temp.30-60 min92-98%Polymer-Supported Formate and Zinc method[3]
Method 3 Hydrazine Hydrate / Pd/C (5%)EthanolReflux1-2 hoursHighCatalytic Transfer Hydrogenation with Hydrazine[2]
Method 4 Sodium Borohydride / PdO/TiO₂Water/EthanolRoom Temp.< 5 min>95%Based on analogous nitroarene reduction[4]

Experimental Protocols

Protocol 1: Reduction using Zinc and Ammonium Chloride in Water

This protocol represents a classic and effective green chemistry approach by using water as the solvent and readily available, low-toxicity reagents.[1][2]

Materials:

  • p-Nitroacetanilide

  • Zinc dust (activated)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Set up a 250 mL round-bottom flask with a reflux condenser and a heating mantle.

  • To the flask, add 5.0 g of p-nitroacetanilide, 10.0 g of ammonium chloride, and 50 mL of deionized water.

  • Add 10.0 g of activated zinc dust to the mixture in small portions while stirring.

  • Heat the reaction mixture to a gentle reflux. The yellow color of the p-nitroacetanilide should gradually fade.

  • Maintain the reflux for 2-3 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, hot-filter the mixture through a pre-heated Buchner funnel to remove the zinc oxide and unreacted zinc.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to facilitate the crystallization of p-aminoacetanilide.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to obtain pure p-aminoacetanilide.

  • Dry the final product in a desiccator.

Protocol 2: Catalytic Transfer Hydrogenation using Polymer-Supported Formate

This method utilizes a recyclable polymer-supported hydrogen donor in the presence of zinc dust, enabling the reaction to proceed efficiently at room temperature with simplified product purification.[3]

Materials:

  • p-Nitroacetanilide

  • Polymer-supported formate (e.g., Amberlite IRA-400 formate form)

  • Zinc dust

  • Methanol/Water (1:1 v/v)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 1.0 g of p-nitroacetanilide in 30 mL of a 1:1 methanol/water solvent mixture.

  • To this solution, add 3.0 g of polymer-supported formate and 1.0 g of zinc dust.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture to remove the polymer support and zinc dust. The polymer support can be regenerated and recycled.

  • Partially evaporate the methanol from the filtrate under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to precipitate the p-aminoacetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry. The product is often obtained in high purity without the need for further recrystallization.[3]

Visualizations

Experimental Workflow

Caption: General workflow for the green synthesis of p-aminoacetanilide.

Applied Green Chemistry Principles

G center Green Synthesis of p-Aminoacetanilide n1 Safer Solvents center->n1 n2 Catalysis center->n2 n3 High Atom Economy center->n3 n4 Waste Prevention center->n4 n5 Energy Efficiency center->n5 e1 Use of Water & Ethanol n1->e1 e2 Recyclable Catalysts (Pd/C, Polymer-Support) n2->e2 e3 Reduction reaction minimizes atomic waste n3->e3 e4 Simplified workup reduces solvent waste n4->e4 e5 Room temperature or mild reflux conditions n5->e5

Caption: Key green chemistry principles applied in the synthesis protocols.

References

Protocol for the Diazotization of 4'-Aminoacetanilide: A Versatile Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The diazotization of 4'-aminoacetanilide is a cornerstone chemical transformation that yields p-acetamidobenzenediazonium chloride, a highly versatile intermediate in organic synthesis. This diazonium salt is a key building block in the development of various pharmaceutical compounds, including azo-based therapeutics and sulfonamides. Its reactivity allows for the introduction of a wide range of functional groups and the synthesis of complex molecules with potential anti-inflammatory, antimicrobial, and analgesic properties. This protocol provides a detailed procedure for the efficient and safe laboratory-scale synthesis of p-acetamidobenzenediazonium chloride.

Data Presentation

The following table summarizes the key quantitative parameters for the diazotization of this compound.

ParameterValue
Molar Ratio (this compound:HCl:NaNO₂)1 : 2.5 : 1.05
Concentration of Hydrochloric Acid5 M
Reaction Temperature0-5 °C
Reaction Time15-30 minutes
Typical YieldApprox. 95% (in solution)

Experimental Protocols

Materials:

  • This compound (p-aminoacetanilide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution:

    • In a 250 mL beaker, suspend 0.05 mol of this compound in 50 mL of distilled water.

    • While stirring, slowly add 25 mL of 5 M hydrochloric acid. The this compound will dissolve to form the hydrochloride salt.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.0525 mol of sodium nitrite in 20 mL of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes using a dropping funnel.

    • Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

    • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes.

    • Verify the completion of the reaction by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of p-acetamidobenzenediazonium chloride should be kept cold in the ice bath and used immediately in subsequent coupling reactions. Caution: Diazonium salts can be explosive in the solid state and should not be isolated.

Visualizations

Diazotization_Workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_amine Prepare this compound Solution in HCl diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization test_completion Test for Completion (Starch-Iodide Paper) diazotization->test_completion use_product Immediate Use in Coupling Reaction test_completion->use_product

Caption: Workflow for the diazotization of this compound.

Diazotization_Mechanism Reaction Pathway of Diazotization cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product amine This compound diazonium p-Acetamidobenzenediazonium Chloride amine->diazonium hcl HCl hno2 Nitrous Acid (HNO₂) hcl->hno2 nano2 NaNO₂ nano2->hno2 hno2->diazonium 0-5 °C

Caption: Key steps in the formation of p-acetamidobenzenediazonium chloride.

Applications in Drug Development

The p-acetamidobenzenediazonium chloride synthesized through this protocol is a valuable precursor for a variety of pharmaceutical compounds.

  • Azo Dyes with Therapeutic Potential: The diazonium salt readily undergoes azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes.[1] Many of these synthesized azo compounds have been investigated for their potential as antibacterial, antifungal, and anti-inflammatory agents.[2][3][4]

  • Synthesis of Sulfonamides: Diazonium salts can be converted to sulfonyl chlorides, which are key intermediates in the synthesis of sulfonamide drugs. While not a direct coupling reaction, the diazotization of an amino group is a critical step in the overall synthetic pathway of many sulfa drugs. The resulting p-acetamidobenzenesulfonyl chloride can be reacted with various amines to produce a library of sulfonamide derivatives for pharmacological screening.[5]

Safety Precautions:

  • Diazotization reactions should always be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The temperature of the reaction must be strictly controlled, as diazonium salts are thermally unstable and can decompose exothermically.

  • Solid diazonium salts are explosive when dry and should never be isolated. They should be prepared in solution and used immediately.

  • Excess nitrous acid should be quenched after the reaction, for example, with sulfamic acid.

References

Application Notes and Protocols: Synthesis of β-Lactams Utilizing 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of β-lactam rings, a core structural motif in many antibiotic agents, using 4'-aminoacetanilide as a key starting material. The primary synthetic route described is the Staudinger [2+2] cycloaddition reaction.

Introduction

The β-lactam (2-azetidinone) ring is a four-membered cyclic amide of significant interest in medicinal chemistry due to its presence in a wide array of antibacterial agents, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the construction of the β-lactam framework. In this protocol, we detail the use of this compound as a precursor for the imine component in the Staudinger reaction. The acetamido group on the phenyl ring of this compound offers a site for further molecular modification, making it a versatile building block in the development of novel β-lactam derivatives.

Core Synthetic Pathway: Staudinger [2+2] Cycloaddition

The synthesis of β-lactams from this compound proceeds in two main stages:

  • Imine Formation: this compound is condensed with an appropriate aldehyde to form the corresponding Schiff base (imine).

  • [2+2] Cycloaddition: The synthesized imine is then reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine, to yield the desired β-lactam.

Staudinger_Pathway Imine Imine Aminoacetanilide Aminoacetanilide Aldehyde Aldehyde AcylChloride AcylChloride Base Base

Experimental Protocols

The following protocols are based on established methodologies for imine formation and Staudinger cycloaddition.

Protocol 1: Synthesis of Schiff Base (Imine) from this compound

This procedure describes the synthesis of N-(4-fluorobenzylidene)-4-acetamidoaniline.

Materials:

Procedure:

  • Dissolve this compound (0.01 mol) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add 4-fluorobenzaldehyde (0.01 mol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, the solid product that crystallizes out is filtered, washed with a small amount of cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to afford pure N-(4-fluorobenzylidene)-4-acetamidoaniline.

Protocol 2: Synthesis of 1-(4-acetamidophenyl)-3-chloro-4-(4-fluorophenyl)azetidin-2-one

This protocol details the [2+2] cycloaddition of the synthesized imine with chloroacetyl chloride.

Materials:

  • N-(4-fluorobenzylidene)-4-acetamidoaniline (from Protocol 1)

  • Chloroacetyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dioxane (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve the Schiff base (0.005 mol) in anhydrous dioxane (30 mL).

  • To this solution, add triethylamine (0.005 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (0.005 mol) dissolved in anhydrous dioxane (10 mL) dropwise to the reaction mixture with constant stirring over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-4 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure β-lactam.

Experimental_Workflow cluster_Imine Imine Synthesis cluster_Lactam β-Lactam Synthesis Dissolve_Amine Dissolve this compound in Ethanol Add_Aldehyde Add 4-Fluorobenzaldehyde & Acetic Acid Reflux Reflux for 4-6 hours Cool_Filter Cool, Filter, and Dry Recrystallize_Imine Recrystallize from Ethanol Dissolve_Imine Dissolve Imine & Et3N in Dioxane Recrystallize_Imine->Dissolve_Imine Purified Imine Cool_Mixture Cool to 0-5 °C Add_AcylChloride Add Chloroacetyl Chloride Dropwise Stir_RT Stir at Room Temp for 3-4 hours Filter_Salt Filter Triethylamine HCl Concentrate Concentrate Filtrate Wash_Recrystallize Wash with Water & Recrystallize

Data Presentation

The following tables summarize the quantitative data for the synthesis of a representative β-lactam derived from this compound.

Table 1: Reaction Conditions and Yields

StepReactantsSolventCatalyst/BaseReaction TimeTemperatureYield (%)Melting Point (°C)
1 This compound, 4-FluorobenzaldehydeEthanolAcetic Acid4-6 hReflux75162
2 N-(4-fluorobenzylidene)-4-acetamidoaniline, Chloroacetyl chlorideDioxaneTriethylamine3-4 h0-5 °C to RT68175

Table 2: Spectroscopic Data for 1-(4-acetamidophenyl)-3-chloro-4-(4-fluorophenyl)azetidin-2-one

AnalysisKey Signals
IR (KBr, cm⁻¹) 3280 (N-H), 1745 (C=O, β-lactam), 1670 (C=O, amide)
¹H NMR (CDCl₃, δ ppm) 2.15 (s, 3H, -COCH₃), 5.30 (d, 1H, C₃-H), 5.85 (d, 1H, C₄-H), 7.0-7.6 (m, 8H, Ar-H), 8.10 (s, 1H, -NH)

Signaling Pathways and Logical Relationships

The Staudinger reaction proceeds through a zwitterionic intermediate. The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the imine and the ketene.

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.

Application Notes and Protocols for the Assembly of Gold Nanoparticles using 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are theoretical and extrapolated from methodologies reported for structurally similar molecules, such as aniline (B41778) and its derivatives. As of the current date, there is a lack of specific published research on the use of 4'-Aminoacetanilide for the assembly of gold nanoparticles. These protocols are intended to provide a foundational framework for researchers to develop their own experimental procedures.

Introduction

Gold nanoparticles (AuNPs) are of significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties. The functionalization of AuNPs with organic molecules allows for the tuning of these properties and enables their application in areas such as drug delivery, bioimaging, and sensing. This compound, a derivative of aniline, possesses both an amino group and an acetamido group. The amino group can serve as an anchoring point to the gold surface, while the acetamido group can influence the particle's stability and intermolecular interactions through hydrogen bonding. This document provides a theoretical framework for the synthesis and assembly of AuNPs using this compound as a functionalizing agent.

Potential Applications

The functionalization of gold nanoparticles with this compound could be explored for the following applications:

  • Drug Delivery: The acetamido group is a common feature in many pharmaceutical compounds. Functionalizing AuNPs with this compound could serve as a model system for studying the loading and release of drugs containing similar functional groups.

  • Biosensing: The aromatic amine structure allows for the potential use of these functionalized AuNPs as platforms for Surface-Enhanced Raman Scattering (SERS)-based detection of analytes.

  • Catalysis: Gold nanoparticles are known to be effective catalysts for various organic reactions. The surface modification with this compound could influence the catalytic activity and selectivity.

Experimental Protocols

Two plausible protocols are proposed for the assembly of gold nanoparticles using this compound: a one-pot synthesis and a two-step ligand exchange method.

Protocol 1: One-Pot Synthesis of this compound Functionalized Gold Nanoparticles

This protocol is adapted from the synthesis of gold nanoparticles using 4-aminothiophenol (B129426) as a reducing and capping agent.[1][2][3] It is hypothesized that this compound can also act as a reducing agent, albeit likely weaker than aminophenol or aminothiophenol, and a stabilizing agent.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized water (Milli-Q or equivalent)

  • Glassware, cleaned with aqua regia and rinsed thoroughly with deionized water

Procedure:

  • Prepare a 1 mM stock solution of HAuCl₄ in deionized water.

  • Prepare a 10 mM stock solution of this compound in DMF.

  • In a clean glass flask, add 30 mL of the 1 mM HAuCl₄ solution.

  • While stirring vigorously, rapidly inject 20 mL of the 10 mM this compound solution.

  • Continue stirring at room temperature for at least 1 hour.

  • The formation of gold nanoparticles is indicated by a color change of the solution from pale yellow to ruby red or purple.

  • Characterize the resulting nanoparticle solution using UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Proposed Reaction Mechanism:

In this proposed one-pot synthesis, this compound is hypothesized to perform a dual role. The amino group of this compound reduces Au(III) ions to Au(0), leading to the nucleation and growth of gold nanoparticles.[4] Simultaneously, the this compound molecules cap the surface of the newly formed nanoparticles, with the amino group likely acting as the primary binding site to the gold surface.[5][6] The acetamido group would then be exposed to the solvent, providing steric and electrostatic stabilization.

Protocol 2: Ligand Exchange for this compound Functionalization of Pre-synthesized Gold Nanoparticles

This protocol involves the initial synthesis of citrate-stabilized gold nanoparticles, followed by a ligand exchange reaction to replace the citrate (B86180) layer with this compound. This method is adapted from procedures for aniline functionalization of AuNPs.[7]

Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in 100 mL of deionized water in a clean flask.

  • Heat the solution to boiling while stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and finally to a stable ruby red, indicating the formation of gold nanoparticles.

  • Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature with continuous stirring.

Part B: Ligand Exchange with this compound

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Part A)

  • This compound

  • Ethanol (B145695) or DMF

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol or DMF.

  • To 10 mL of the citrate-stabilized gold nanoparticle solution, add a specific volume of the this compound solution (e.g., to achieve a final concentration of 1 mM).

  • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

  • Monitor the ligand exchange process by observing changes in the UV-Vis spectrum, such as a red-shift in the surface plasmon resonance peak, which may indicate a change in the dielectric environment of the nanoparticles.[7]

  • Purify the functionalized nanoparticles by centrifugation and resuspension in deionized water or ethanol to remove excess this compound and displaced citrate ions.

Proposed Mechanism of Ligand Exchange:

The citrate ions that electrostatically stabilize the pre-synthesized gold nanoparticles are displaced by this compound molecules. The amine group of this compound has a stronger affinity for the gold surface than the carboxylate groups of citrate, driving the exchange process.[5][6] This results in a more stable capping layer of this compound on the nanoparticle surface.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the characterization of this compound functionalized gold nanoparticles, based on data from analogous systems.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles

ParameterProtocol 1 (One-Pot)Protocol 2 (Ligand Exchange)Reference Compound (Aniline-AuNP)[7]
Average Diameter (TEM) 5 ± 2 nm15 ± 3 nm~15 nm
Hydrodynamic Diameter (DLS) 10 ± 3 nm20 ± 5 nmNot Reported
Zeta Potential -15 ± 5 mV-20 ± 5 mVNot Reported
Surface Plasmon Resonance (λmax) ~530 nm~525 nmRed-shifted from citrate-AuNP

Table 2: Spectroscopic Data

Spectroscopic TechniqueExpected Observations for this compound-AuNPs
UV-Vis Spectroscopy A single surface plasmon resonance peak between 520-540 nm, characteristic of spherical gold nanoparticles. A red-shift upon successful functionalization in the ligand exchange protocol.
FTIR Spectroscopy Presence of characteristic peaks for the N-H bond of the amine, the C=O stretch of the amide, and aromatic C-H bonds, confirming the presence of this compound on the nanoparticle surface.
Surface-Enhanced Raman Scattering (SERS) Enhanced Raman signals for the vibrational modes of this compound, particularly the aromatic ring breathing modes and the amine and amide group vibrations.

Visualizations

Workflow and Mechanism Diagrams

One_Pot_Synthesis cluster_reactants Reactants cluster_process Reaction Process AuCl4 HAuCl₄ Solution (Au³⁺ ions) Mix Mixing and Stirring (Room Temperature) AuCl4->Mix Amine This compound Solution Amine->Mix Reduction Reduction of Au³⁺ to Au⁰ by Amino Group Mix->Reduction Initiation Nucleation Nucleation of Au⁰ atoms Reduction->Nucleation Growth Nanoparticle Growth and Capping Nucleation->Growth Product This compound Functionalized AuNPs Growth->Product

Caption: Workflow for the proposed one-pot synthesis of this compound functionalized AuNPs.

Ligand_Exchange cluster_initial_np Initial Nanoparticles Citrate_AuNP Citrate-Stabilized AuNPs Mix Mixing and Incubation (24h, Room Temp) Citrate_AuNP->Mix Amine This compound Solution Amine->Mix Exchange Displacement of Citrate by this compound Mix->Exchange Ligand Exchange Product This compound Functionalized AuNPs Exchange->Product

Caption: Workflow for the ligand exchange functionalization of AuNPs with this compound.

Assembly_Mechanism cluster_nanoparticle Gold Nanoparticle AuNP Au Ligand1 H₂N-Ph-NHCOCH₃ AuNP->Ligand1 Amine-Au Interaction (Coordination) Ligand2 H₂N-Ph-NHCOCH₃ AuNP->Ligand2 Amine-Au Interaction (Coordination) Ligand1->Ligand2 Intermolecular H-Bonding (Amide)

Caption: Proposed mechanism of this compound assembly on a gold nanoparticle surface.

References

Application Notes and Protocols for the Analytical Characterization of 4'-Aminoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, and its derivatives are significant intermediates in the synthesis of various pharmaceuticals and dyes.[1] Their precise characterization is crucial for quality control, impurity profiling, and regulatory compliance. This document provides detailed application notes and protocols for the analytical techniques used to characterize these compounds.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective, where a nonpolar stationary phase is used with a polar mobile phase. This method allows for the separation of the main compound from its impurities and degradation products based on their differential partitioning between the two phases. For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid.[2][3]

Experimental Protocol: Purity Determination and Quantification by RP-HPLC

  • Objective: To determine the purity of a this compound derivative sample and quantify the main peak.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Materials:

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Formic acid (or phosphoric acid for non-MS applications)[2][3]

    • This compound derivative reference standard

    • Sample of the this compound derivative

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis (typically around 240-250 nm).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standards and the sample into the HPLC system.

    • Data Analysis: Integrate the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the derivative in the sample from the calibration curve. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Quantitative Data Summary:

ParameterValue
Retention Time (Typical) 3-8 min (highly dependent on the derivative)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution Dilution Serial Dilutions (for calibration) Standard->Dilution Sample Sample Weighing & Dissolution Injection Inject into HPLC System Sample->Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification & Purity Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for purity determination and quantification using HPLC.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound derivatives. When coupled with a separation technique like HPLC (LC-MS), it can provide information about the molecular weights of the main compound and any impurities. Electrospray ionization (ESI) is a common ionization technique for these compounds, often in positive ion mode ([M+H]+).[4][5] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to confirm the structure of the derivative.

Experimental Protocol: Molecular Weight Confirmation by LC-MS

  • Objective: To confirm the molecular weight of a this compound derivative.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Materials:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid

    • Sample of the this compound derivative

  • LC-MS Conditions:

    • LC: Use the same conditions as the HPLC protocol.

    • MS Ionization: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.[6]

    • Desolvation Temperature: 350 °C.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in the mobile phase.

    • Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

    • Data Analysis: Identify the molecular ion peak ([M+H]+). Compare the observed mass with the calculated exact mass of the expected derivative.

Quantitative Data Summary:

ParameterExpected Value for this compound
Molecular Formula C₈H₁₀N₂O[7]
Molecular Weight 150.18 g/mol [7]
Exact Mass 150.079313 Da[8]
Observed [M+H]⁺ (ESI+) 151.087 m/z[4]

Logical Diagram for LC-MS Analysis

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC Separation of Components Ionization Ionization (ESI) LC->Ionization Eluent Transfer MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Mass Spectrum ([M+H]+) Detector->Data

Caption: Logical flow of an LC-MS experiment for molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

Experimental Protocol: Structural Elucidation by ¹H and ¹³C NMR

  • Objective: To elucidate the chemical structure of a this compound derivative.

  • Instrumentation: An NMR spectrometer (e.g., 300 or 500 MHz).

  • Materials:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • NMR tubes

    • Sample of the this compound derivative

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

    • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum.

    • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling sequence).

    • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

    • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts. Assign the chemical shifts of the ¹³C NMR signals. Use chemical shift databases and prediction tools to aid in the assignment.

Spectroscopic Data Summary for this compound:

¹H NMR (in DMSO-d₆) Chemical Shift (ppm)MultiplicityIntegrationAssignment
CH₃ ~2.0Singlet3HAcetyl CH₃
NH₂ ~4.9Singlet (broad)2HAmino NH₂
Aromatic CH ~6.5Doublet2HProtons ortho to NH₂
Aromatic CH ~7.2Doublet2HProtons ortho to NHAc
NH ~9.4Singlet1HAmide NH
¹³C NMR (in DMSO-d₆) Chemical Shift (ppm)Assignment
CH₃ ~24Acetyl CH₃
Aromatic CH ~114Carbons ortho to NH₂
Aromatic C ~128Carbon attached to NHAc
Aromatic CH ~129Carbons ortho to NHAc
Aromatic C ~145Carbon attached to NH₂
C=O ~168Carbonyl Carbon

Note: Chemical shifts can vary slightly depending on the solvent and the specific derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound derivatives, FTIR is used to confirm the presence of key functional groups such as N-H bonds of the amino and amide groups, the C=O bond of the amide, and aromatic C-H and C=C bonds.

Experimental Protocol: Functional Group Analysis by FTIR

  • Objective: To identify the characteristic functional groups of a this compound derivative.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[9]

  • Procedure:

    • Background Scan: Perform a background scan with no sample on the ATR crystal.

    • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure.

    • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Data Summary for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 N-H stretchPrimary amine (NH₂)
3200-3400 N-H stretchSecondary amide (N-H)
~1650 C=O stretchAmide I band
~1550 N-H bendAmide II band
1500-1600 C=C stretchAromatic ring
~1300 C-N stretchAromatic amine/amide

Relationship between Spectroscopic Techniques

Spectroscopy_Relationship Compound This compound Derivative FTIR FTIR (Functional Groups) Compound->FTIR MS Mass Spec (Molecular Weight) Compound->MS NMR NMR (Connectivity & 3D Structure) Compound->NMR UV_Vis UV-Vis (Conjugated System) Compound->UV_Vis Structure Final Structure FTIR->Structure MS->Structure NMR->Structure UV_Vis->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound derivatives. It is a simple and rapid technique often used for preliminary analysis, quantification using a calibration curve, and for determining the optimal wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Objective: To determine the wavelength of maximum absorbance (λmax) for a this compound derivative.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Materials:

    • Spectroscopic grade solvent (e.g., ethanol, methanol)[10]

    • Quartz cuvettes

    • Sample of the this compound derivative

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

    • Baseline Correction: Fill a cuvette with the solvent and use it to set the baseline absorbance to zero across the desired wavelength range (e.g., 200-400 nm).

    • Spectrum Acquisition: Replace the solvent cuvette with the sample cuvette and scan the absorbance over the same wavelength range.

    • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Spectroscopic Data Summary for this compound:

Solventλmax (nm)
Methanol ~245 nm
Ethanol ~243 nm

Note: The λmax can shift depending on the solvent and the specific substituents on the derivative.

References

Application Notes and Protocols for the Acetylation of p-Phenylenediamine to Produce 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-aminoacetanilide, a significant intermediate in the pharmaceutical and dye industries, through the acetylation of p-phenylenediamine (B122844).

Introduction

This compound, also known as N-(4-aminophenyl)acetamide, is a crucial synthetic intermediate.[1][2] Its derivatives are pivotal in the synthesis of various heterocyclic and aromatic compounds, which have applications in the production of dyes, pigments, and pharmaceuticals.[1][3] For instance, it serves as a precursor in the synthesis of β-lactams, which are known for their chemotherapeutic activities. This document outlines the chemical reaction and provides detailed protocols for its synthesis in a laboratory setting.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from p-phenylenediamine involves the selective acetylation of one of the two amino groups. The reaction is typically carried out using an acetylating agent such as acetic acid, acetic anhydride (B1165640), or acetyl chloride. The use of a base can be important to neutralize the acid byproduct formed during the reaction, which could otherwise form a salt with the basic amino groups of the starting material, rendering it unreactive.[4]

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data from a high-yield synthesis protocol for this compound.

ParameterValueReference
Reactants
p-Phenylenediamine32.00 g[5]
Acetic Acid10.00 g[5]
Solvent & Catalyst
Ethyl Acetate (B1210297)120.00 g[5]
Triethylenediamine0.26 g[5]
Reaction Conditions
Temperature78-82 °C (heating to 65-90 °C initially)[5]
Reaction Time6 hours[5]
AtmosphereInert (Nitrogen)[5]
Product Yield & Purity
Yield98.6%[5]
Purity (by liquid phase detection)99.1%[5]
Physical Properties
AppearanceWhite crystals[5]
Melting Point162.5 °C; 164–167 °C[6]

Experimental Protocols

This section details the experimental methodology for the synthesis of this compound.

Protocol 1: High-Yield Synthesis Using Acetic Acid

This protocol is based on a method with a reported high yield and purity.[5]

Materials:

  • p-Phenylenediamine (32.00 g)

  • Acetic Acid (10.00 g)

  • Ethyl Acetate (120.00 g)

  • Triethylenediamine (0.26 g)

  • n-Butanol (for washing)

  • 250 ml four-necked flask

  • Stirrer, condenser, and heating system

  • Nitrogen source

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 ml four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Stir the mixture to obtain a homogeneous solution.[5]

  • Reaction Execution: Under a nitrogen atmosphere, heat the mixed solution to 65-90 °C. Once the temperature is stable, add 10.00 g of acetic acid dropwise. After the addition is complete, maintain the reaction temperature at 78-82 °C for 6 hours.[5]

  • Crystallization and Filtration: After the reaction is complete, cool the mixture to 15-25 °C and let it stand for 6.5 hours to allow for crystallization. Filter the resulting solid to obtain a filter cake.[5]

  • Washing and Drying: Wash the filter cake thoroughly with n-butanol. Dry the white crystals of this compound in a vacuum oven at 80 °C for 6 hours.[5] The expected yield of white crystals is approximately 31.84 g.[5]

Alternative Acetylation Methods

Other common methods for the acetylation of p-phenylenediamine involve the use of acetyl chloride with an organic base or acetic anhydride in pyridine.[4] It is important to use an organic base in excess when using these reagents to neutralize the HCl or acetic acid formed, which can otherwise form a non-reactive salt with the p-phenylenediamine.[4]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask 1. Add p-phenylenediamine, ethyl acetate, and triethylenediamine to a four-necked flask. heat 2. Heat to 65-90°C under Nitrogen. setup_flask->heat Stir add_acid 3. Add acetic acid dropwise. heat->add_acid react 4. Maintain at 78-82°C for 6 hours. add_acid->react cool 5. Cool to 15-25°C and let stand for 6.5 hours. react->cool filter 6. Filter the solid product. cool->filter wash 7. Wash with n-butanol. filter->wash dry 8. Dry in a vacuum oven at 80°C for 6 hours. wash->dry product This compound (White Crystals) dry->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various analytical methods:

  • Melting Point: The melting point of this compound is reported to be in the range of 162.5 °C to 167 °C.[6]

  • FTIR Spectroscopy: This technique can be used to identify the functional groups present in the molecule, such as the amino (-NH2) and amide (-CONH-) groups.

  • UV/VIS Spectroscopy: Can be used to analyze the electronic transitions within the molecule.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (150.18 g/mol ).[2][7]

  • Thin-Layer Chromatography (TLC): To check the purity of the product and monitor the progress of the reaction.[7]

Safety Precautions

  • p-Phenylenediamine is a sensitizer (B1316253) and can cause allergic skin reactions.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

  • Acetic acid and acetic anhydride are corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The acetylation of p-phenylenediamine is an effective method for the synthesis of this compound. The protocol detailed above, utilizing acetic acid in ethyl acetate with a triethylenediamine catalyst, offers a high yield and purity of the final product.[5] Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving the desired outcome. The synthesized product can be readily characterized by standard analytical techniques to confirm its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Aminoacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 4'-Aminoacetanilide, focusing on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and well-documented synthesis routes are:

  • Reduction of 4-Nitroacetanilide: This is a widely used two-step method starting from aniline (B41778). Aniline is first acetylated to form acetanilide (B955), which is then nitrated to produce 4-nitroacetanilide. The final step involves the reduction of the nitro group to an amine.[1][2][3]

  • Direct Acetylation of p-Phenylenediamine (B122844): This method involves the direct acetylation of the starting material p-phenylenediamine to yield this compound.[4] This route can achieve very high yields under optimized conditions.[4]

Q2: Why is my final product colored (e.g., pink, red, or brown)?

A2: Discoloration in this compound is typically due to the presence of impurities formed by oxidation. The amino group is sensitive and can oxidize when exposed to air, especially over time.[1] Ensuring an inert atmosphere during key reaction steps and proper storage can mitigate this issue.[4]

Q3: Is it necessary to protect the amino group of aniline before nitration?

A3: Yes, it is critical. Direct nitration of aniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) is problematic because the highly activating amino (-NH2) group is susceptible to oxidation, leading to the formation of tarry byproducts and significantly reducing yield.[5][6] Furthermore, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing group, leading to a mixture of isomers.[5] Protecting the amino group by converting it to an acetamido group (-NHCOCH3) prevents oxidation and effectively directs the nitration to the para position.[7]

Q4: What is a "green" synthesis method for this compound?

A4: A green synthesis approach involves reducing p-nitroacetanilide using zinc metal and ammonium (B1175870) chloride in an aqueous solution.[8] This method avoids the use of harsher reducing agents or more hazardous solvents, aligning with the principles of green chemistry.

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of 4-Nitroacetanilide

  • Q: My yield is significantly lower than expected when reducing 4-nitroacetanilide with iron filings. What went wrong?

    • A: Several factors could be at play:

      • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction using thin-layer chromatography (TLC). The disappearance of the starting material spot (4-nitroacetanilide) indicates completion. Boiling should be maintained until a spot test on filter paper appears colorless.[9]

      • Hydrolysis of Product: If the solution is made too alkaline or heated excessively after adding sodium carbonate (used to precipitate iron salts), the desired this compound can hydrolyze back to p-phenylenediamine.[9] It is crucial to cool the reaction mixture to around 70°C before basification.[9]

      • Loss during Workup: Significant product can be lost during filtration and washing if the product is slightly soluble in the washing solvent. Ensure the filtrate is cooled sufficiently to maximize crystallization and use minimal amounts of ice-cold solvent for washing.

  • Q: How can I confirm the reduction of the nitro group is complete?

    • A: A simple and effective method is to "spot" the reaction mixture onto filter paper. The starting material, 4-nitroacetanilide, is typically colored, while the product, this compound, in solution should be colorless. The reaction is generally complete when the spotted liquid is colorless.[9] For more rigorous analysis, use TLC with an appropriate solvent system (e.g., ethyl acetate-hexane) to track the disappearance of the starting material.[10]

Issue 2: Impurities and Isomer Contamination

  • Q: My 4-nitroacetanilide precursor contains the ortho-isomer. How does this affect my final product and how can I remove it?

    • A: The presence of o-nitroacetanilide in the intermediate step will lead to the formation of 2'-aminoacetanilide as an impurity in your final product. The separation of these isomers is difficult. The best strategy is to purify the 4-nitroacetanilide intermediate before the reduction step. Separation is effectively achieved by recrystallization from ethanol, as the desired p-nitroacetanilide is almost insoluble in ethanol, while the yellow ortho isomer remains dissolved in the filtrate.[3]

  • Q: How can I minimize the formation of the ortho-isomer during nitration?

    • A: Temperature control is critical during the addition of the nitrating mixture to the acetanilide solution. The reaction is highly exothermic, and maintaining a low temperature (ideally below 10°C) favors the formation of the para product.[11][12]

Comparative Data on Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Acetylationp-PhenylenediamineAcetic acid, Ethyl acetate, 1,4-diazabicyclo[2.2.2]octane98.6%99.1%[4]
Reduction4-NitroacetanilideIron filings, Acetic acid55% (theoretical)Not specified[9]
Reduction (Green)4-NitroacetanilideZn, NH4Cl, WaterNot specifiedNot specified[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitroacetanilide

(Based on the iron/acetic acid reduction method)

Step 1: Reduction

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 125 g of iron filings, 500 mL of water, and 8 mL of 40% acetic acid.

  • Heat the mixture to boiling.

  • Slowly add 180 g of moist 4-nitroacetanilide in small portions to the boiling mixture with vigorous agitation.

  • After the final addition, continue boiling for an additional 10 minutes, or until a sample of the solution spotted on filter paper is colorless.[9]

Step 2: Workup and Isolation

  • Cool the reaction mixture to 70°C.

  • Carefully add sodium carbonate until the solution is alkaline to litmus (B1172312) paper. Avoid adding it at boiling temperatures or in large excess to prevent hydrolysis of the product.[9]

  • To complete the precipitation of iron, add a minimum amount of ammonium sulfide (B99878) solution until a drop of the supernatant gives no coloration with sodium sulfide.

  • Filter the hot solution to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 mL.

  • Allow the solution to cool, which will cause this compound to crystallize as long needles.

  • Collect the crystals by filtration. A second crop can be obtained by further concentrating the mother liquor. The typical yield is around 55% of the theoretical value.[9]

Protocol 2: High-Yield Synthesis of this compound via Acetylation

(Based on the method from Zhengzhou Kekuang Biological Technology Co., Ltd.)[4]

Step 1: Reaction Setup

  • In a 250 mL four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix thoroughly.

Step 2: Acetylation

  • Maintain a nitrogen atmosphere in the flask.

  • Heat the mixture to a temperature between 65-90°C.

  • Add 10.00 g of acetic acid dropwise.

  • After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.

Step 3: Isolation and Purification

  • After the reaction period, cool the mixture to 15-25°C.

  • Allow the mixture to stand for 6.5 hours to facilitate crystallization.

  • Filter the mixture to collect the solid product (filter cake).

  • Wash the filter cake thoroughly with n-butanol.

  • Dry the white crystals under vacuum at 80°C for 6 hours. This method can yield up to 98.6% with a purity of 99.1%.[4]

Visualized Workflows and Logic

G cluster_0 Synthesis Pathway for this compound cluster_1 Alternative High-Yield Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) pNitro 4-Nitroacetanilide Acetanilide->pNitro Nitration FinalProduct1 This compound pNitro->FinalProduct1 Reduction pPhenyl p-Phenylenediamine FinalProduct2 This compound pPhenyl->FinalProduct2 Direct Acetylation G Start Low or No Yield of This compound CheckReaction Was the reduction reaction complete? Start->CheckReaction CheckWorkup Was the workup procedure correct? CheckReaction->CheckWorkup Yes Sol_Time Solution: Increase reaction time/temp. Monitor with TLC or spot test. CheckReaction->Sol_Time No CheckPurity Was the starting 4-nitroacetanilide pure? CheckWorkup->CheckPurity Yes Sol_Hydrolysis Solution: Cool to 70°C before adding base. Avoid excess base. CheckWorkup->Sol_Hydrolysis No Sol_Recrystallize Solution: Recrystallize precursor from ethanol to remove ortho-isomer. CheckPurity->Sol_Recrystallize No

References

Technical Support Center: Reduction of 4-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the reduction of 4-nitroacetanilide to 4-aminoacetanilide.

Troubleshooting Guide

This guide addresses specific experimental issues, their probable causes, and recommended solutions.

Issue Observed Probable Cause(s) Recommended Solution(s)
Low yield of 4-aminoacetanilide 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of reducing agent. 2. Hydrolysis of product: Excessive heat or prolonged exposure to highly acidic or basic conditions during workup.[1] 3. Loss during workup/purification: Product remains dissolved in the mother liquor; inefficient extraction or crystallization.1. Optimize reaction conditions: Increase reaction time, ensure the temperature is appropriate for the chosen reducing agent, and use a stoichiometric excess of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control workup conditions: When using acid, neutralize the reaction mixture promptly and avoid high temperatures. If using a base for neutralization, add it portion-wise while cooling the mixture to prevent excessive heat generation that can promote hydrolysis. 3. Improve purification: Concentrate the mother liquor to recover more product. Optimize the recrystallization solvent system to minimize the solubility of the desired product.
Presence of 4-nitroaniline (B120555) in the product Hydrolysis of the starting material: The amide bond of 4-nitroacetanilide can be hydrolyzed under strong acidic conditions, especially at elevated temperatures.[2][3] This is common when using methods like Sn/HCl or Fe/HCl if the conditions are too harsh.Moderate reaction conditions: Maintain a controlled temperature during the reduction. If using a strong acid, consider a shorter reaction time or a less acidic environment if feasible with the chosen reducing agent.
Presence of p-phenylenediamine (B122844) in the product Hydrolysis of the product (4-aminoacetanilide): The desired product can hydrolyze under strong acidic or basic conditions during the reaction or workup, especially if heated.[1][4]Careful workup: Neutralize the reaction mixture carefully, avoiding excess acid or base and high temperatures. For instance, when neutralizing an acidic reduction mixture with a base like sodium carbonate, cool the solution and add the base slowly to prevent a rapid temperature increase.
Product is off-color (e.g., yellow or brown) and difficult to purify 1. Presence of ortho-isomer: The starting material, 4-nitroacetanilide, may contain the 2-nitroacetanilide isomer, which will be reduced to 2-aminoacetanilide.[5][6] 2. Air oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. 3. Incomplete removal of iron salts: If using iron as the reducing agent, residual iron sludge can contaminate the product.1. Purify the starting material: Recrystallize the 4-nitroacetanilide before the reduction to remove the more soluble ortho-isomer.[5][6] 2. Minimize air exposure: Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during purification. Store the final product in a dark, airtight container. 3. Ensure complete removal of iron: After the reaction, make the solution basic to precipitate all iron as iron hydroxides. Filter the mixture thoroughly, possibly through a pad of celite, to remove all particulate matter.[7]
Reaction does not start or is very sluggish Inactive catalyst or reducing agent: The catalyst (e.g., Pd/C) may be old or poisoned. The reducing metal (e.g., Sn, Fe) may be passivated with an oxide layer.Use fresh reagents: Use fresh, high-quality catalyst or reducing agent. If using a metal like iron filings, it can be activated by washing with dilute acid to remove the oxide layer before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the reduction of 4-nitroacetanilide?

A1: The most common side reaction is the hydrolysis of the amide bond. This can occur in the starting material, 4-nitroacetanilide, or the product, 4-aminoacetanilide, especially under strong acidic conditions and at elevated temperatures.[1][2][8][9] This hydrolysis leads to the formation of 4-nitroaniline and p-phenylenediamine, respectively, as impurities.[7]

Q2: My final product contains an impurity that is isomeric with my desired product. What is it likely to be?

A2: The impurity is likely 2-aminoacetanilide. This arises from the presence of 2-nitroacetanilide in your starting material. The nitration of acetanilide (B955) to prepare the starting material often produces a mixture of ortho and para isomers.[5][6][10] It is crucial to use pure 4-nitroacetanilide to avoid this impurity.

Q3: How can I minimize the hydrolysis of my product during the workup?

A3: To minimize hydrolysis, you should avoid excessive heat and prolonged contact with strong acids or bases. When neutralizing an acidic reaction mixture, it is best to perform the neutralization at a reduced temperature (e.g., in an ice bath) and add the neutralizing agent slowly and portion-wise.[7]

Q4: Can I use catalytic hydrogenation for this reduction? What are the potential pitfalls?

A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a clean and effective method for reducing the nitro group. Potential pitfalls include catalyst poisoning and the need for specialized equipment to handle hydrogen gas safely. Over-reduction of the amide group is generally not a concern under standard conditions for nitro group reduction.

Q5: My TLC plate shows a spot that doesn't correspond to the starting material or the product. What could it be?

A5: This spot could be one of the hydrolysis byproducts, such as 4-nitroaniline or p-phenylenediamine. It could also be an intermediate of the nitro reduction, such as a nitroso or hydroxylamine (B1172632) species, if the reaction has not gone to completion. Running co-spots with authentic samples of potential impurities can help with identification.

Experimental Protocol: Reduction using Iron in Acetic Acid

This protocol is designed to minimize common side reactions, particularly hydrolysis.

Materials:

  • 4-nitroacetanilide (recrystallized to ensure purity)

  • Iron filings (fine powder)

  • Glacial acetic acid

  • Water

  • Sodium carbonate

  • Filter paper

  • Celite (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.0 g (0.1 mol) of pure 4-nitroacetanilide.

  • Add 100 mL of water and 10 mL of glacial acetic acid to the flask.

  • Heat the mixture to boiling with vigorous stirring.

  • Once boiling, add 25 g (0.45 mol) of iron filings in small portions over 30 minutes to control the exothermic reaction.

  • After the addition is complete, continue to heat under reflux with vigorous stirring for an additional 15-20 minutes. The reaction is complete when the yellow color of the 4-nitroacetanilide disappears.[7]

  • Cool the reaction mixture to approximately 70°C.[7]

  • Carefully add a saturated solution of sodium carbonate portion-wise until the mixture is alkaline (test with pH paper). This step neutralizes the acetic acid and precipitates iron salts. Avoid adding the sodium carbonate too quickly or at a higher temperature to prevent hydrolysis of the product.[7]

  • Filter the hot solution through a pre-heated Büchner funnel to remove the iron sludge. A pad of celite can be used to ensure all fine particles are removed.

  • Wash the iron sludge with a small amount of hot water and combine the filtrates.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to complete the crystallization of 4-aminoacetanilide.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway for the reduction of 4-nitroacetanilide and the key side reactions that can occur.

ReactionPathways cluster_impurities Source of Isomeric Impurity Start 4-Nitroacetanilide Product 4-Aminoacetanilide (Desired Product) Start->Product Reduction (e.g., Fe/H⁺) Side1 4-Nitroaniline Start->Side1 Hydrolysis (H⁺, Δ) Side2 p-Phenylenediamine Product->Side2 Hydrolysis (H⁺/OH⁻, Δ) Side3 2-Aminoacetanilide (Isomeric Impurity) Start_isomer 2-Nitroacetanilide (Starting Material Impurity) Start_isomer->Side3 Reduction info Present if starting material is impure

Caption: Main reaction and side pathways in 4-nitroacetanilide reduction.

References

Technical Support Center: Purification of 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4'-Aminoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

The most widely used and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] The compound should be highly soluble in the hot solvent and have limited solubility in the cold solvent.[2][3]

Q2: What are the typical impurities found in crude this compound?

Crude this compound is commonly synthesized by the reduction of 4-nitroacetanilide.[4][5] Consequently, common impurities may include:

  • Unreacted starting material: 4-nitroacetanilide.

  • Colored byproducts: Often resulting from side reactions or air oxidation over time.[6]

  • Hydrolysis products: If the reaction workup is performed under excessively basic conditions at high temperatures, hydrolysis of the amide can occur.[7]

  • Inorganic salts: Resulting from the neutralization steps in the synthesis.

Q3: Which solvents are recommended for the recrystallization of this compound?

Water is a commonly cited and effective solvent for the recrystallization of this compound and related compounds like acetanilide.[1][8] It is effective because this compound's solubility is significantly higher in hot water than in cold water. Ethanol is another potential solvent due to the compound's ready solubility in it.[3] The ideal solvent is one where the compound is very soluble at high temperatures but poorly soluble at low temperatures.[2]

Q4: What is a typical recovery yield for the recrystallization of this compound?

The recovery yield can vary based on the purity of the crude material and the precision of the technique. A yield of 55% has been reported for a synthesis followed by crystallization.[7] For the recrystallization of a similar pure compound, acetanilide, to demonstrate the technique's efficiency, recoveries are consistently in the range of 81-87%.[9] A low yield can be due to using too much solvent, premature crystallization, or washing the final crystals with a solvent that is not ice-cold.[10]

Q5: How is the purity of the final product assessed?

The purity of the recrystallized this compound is primarily assessed by its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2°C). The literature melting point for pure this compound is in the range of 164-167°C.[4][10] Impurities will typically cause the melting point to be lower and the range to be broader.[2]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound.

ParameterValueNotes
Melting Point (Pure) 164-167 °CA sharp, narrow melting range indicates high purity.[4][10]
Appearance White to pale yellow or pink/brown crystalline solid.The color darkens upon exposure to air.[3][4]
Solubility in Water 0.1-1 g/100 mL at 25 °C.Solubility increases significantly with temperature.[4]
Solubility in Ethanol Readily soluble.Can also be used as a recrystallization solvent.[3]
Typical Recovery Yield 55-87%Highly dependent on the initial purity and technique.[7][9]

Purification Workflow and Troubleshooting

General Recrystallization Workflow

The diagram below outlines the standard experimental workflow for the purification of this compound by recrystallization.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities are present) A->B transfer hot C 3. Cool Solution Slowly (Allow crystals to form) B->C filtrate D 4. Induce Full Crystallization (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with ice-cold solvent) E->F G 7. Dry Purified Product F->G H 8. Assess Purity (Melting Point) G->H

A standard workflow for the recrystallization of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

G P1 Problem: Crude product won't dissolve. S1A Solution: Add more hot solvent in small portions. P1->S1A S1B Solution: Check if the solvent is appropriate. P1->S1B P2 Problem: Solution has a dark color. S2 Solution: Add activated charcoal to the hot solution before filtration. P2->S2 P3 Problem: No crystals form on cooling. S3A Solution: Scratch the inner wall of the flask with a glass rod. P3->S3A S3B Solution: Add a seed crystal. P3->S3B S3C Solution: Too much solvent was used. Evaporate some solvent and re-cool. P3->S3C P4 Problem: Product 'oiled out'. S4 Solution: Reheat to dissolve the oil, add a small amount more solvent, and cool slowly. P4->S4 P5 Problem: Recovery yield is very low. S5A Solution: Used too much solvent. Concentrate mother liquor for a second crop. P5->S5A S5B Solution: Ensure filtration apparatus was pre-heated to avoid premature crystallization. P5->S5B S5C Solution: Wash final crystals only with ice-cold solvent. P5->S5C

A troubleshooting guide for common recrystallization issues.

Q: My crude this compound will not fully dissolve, even in the boiling solvent. What should I do?

A: This can happen for two main reasons. First, you may not have added enough solvent. Continue to add small portions of the boiling solvent until the solid dissolves.[10] Second, your crude product may contain insoluble impurities. If adding more solvent does not dissolve the remaining solid, it is likely an impurity that can be removed by hot filtration.[2]

Q: The solution is intensely colored (e.g., yellow or brown). How can I remove the color?

A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution after the crude product has dissolved.[1][2] Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2] Avoid adding too much charcoal, as it can also adsorb your desired product and reduce the yield.[11]

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A: A failure to crystallize often indicates a supersaturated solution. You can try the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[1]

  • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.[10]

  • Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10]

Q: My product separated as an oil instead of crystals. What went wrong?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, reheat the solution to dissolve the oil, add a small amount of extra solvent to decrease saturation, and then allow the solution to cool very slowly, perhaps by insulating the flask.[8][10]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low recovery can be frustrating but is often correctable.[10] Consider these points:

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[10]

  • Prevent Premature Crystallization: If you perform a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[10]

  • Sufficient Cooling: After cooling to room temperature, place the flask in an ice-water bath to maximize the amount of product that crystallizes out of the solution.[10]

  • Use Ice-Cold Wash: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent to avoid dissolving the purified product.[10]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a small amount of deionized water and heat the mixture to a boil on a hot plate. Continue to add hot water in small portions until the solid just dissolves.[3][11] Avoid adding a large excess of water to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.[3][6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[2][11]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: While the crystals are in the funnel, wash them with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities from the mother liquor.[2]

  • Drying: Continue to draw air through the crystals on the filter paper for several minutes to help them dry. Transfer the dry, crystalline product to a pre-weighed watch glass and allow it to air dry completely.

  • Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.[1]

References

Preventing hydrolysis of p-aminoacetanilide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of p-aminoacetanilide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of p-aminoacetanilide synthesis, and why is it a problem?

A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. In the synthesis of p-aminoacetanilide, the amide linkage is susceptible to hydrolysis, breaking the molecule down into its precursors: p-phenylenediamine (B122844) and acetic acid. This side reaction is undesirable as it reduces the yield of the final product and introduces impurities that can be difficult to remove, affecting the overall purity and quality of the synthesized compound.

Q2: What are the main factors that promote the hydrolysis of p-aminoacetanilide during synthesis?

A2: The primary factors that promote the hydrolysis of amides like p-aminoacetanilide are the presence of strong acids or bases and elevated temperatures.[1][2] Both acidic and alkaline conditions can catalyze the hydrolysis reaction.[3] Therefore, careful control of pH and temperature throughout the synthesis and workup process is critical to minimize this unwanted side reaction.

Q3: At what stages of the synthesis is hydrolysis most likely to occur?

A3: Hydrolysis can occur at several stages, but it is most prevalent during steps involving heating in the presence of acidic or basic reagents. For instance, during the reduction of p-nitroacetanilide, if the subsequent neutralization step with a base is carried out at a high temperature, significant hydrolysis can occur.[4] Similarly, in the acetylation of p-phenylenediamine, prolonged reaction times at elevated temperatures can lead to the hydrolysis of the newly formed amide.

Q4: How can I monitor the reaction to detect the occurrence of hydrolysis?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction and detecting the presence of hydrolysis byproducts.[5] By spotting the reaction mixture on a TLC plate alongside standards of p-aminoacetanilide and p-phenylenediamine, you can visually assess the formation of the desired product and the presence of the p-phenylenediamine impurity. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of p-aminoacetanilide and presence of p-phenylenediamine impurity. Hydrolysis of the product has occurred.1. Temperature Control: Ensure that the temperature is carefully controlled during all heating and neutralization steps. For the reduction of p-nitroacetanilide, cool the reaction mixture to 70°C before adding sodium carbonate for neutralization.[4] For the acetylation of p-phenylenediamine, maintain the reaction temperature between 65-90°C and cool to 15-25°C before filtration.[7] 2. pH Management: Avoid using excessively strong acids or bases for prolonged periods. Neutralize the reaction mixture promptly but carefully after the reaction is complete.
Difficulty in purifying the final product. The presence of significant amounts of p-phenylenediamine and other byproducts due to hydrolysis.1. Recrystallization: Purify the crude product by recrystallization. Ethanol is a commonly used solvent for this purpose.[8] 2. Column Chromatography: For higher purity requirements, column chromatography can be employed to separate p-aminoacetanilide from its hydrolysis byproducts.
Inconsistent results between batches. Variations in reaction conditions such as temperature, reaction time, or the rate of addition of reagents.1. Standardize Procedures: Strictly adhere to a validated experimental protocol. 2. Calibrate Equipment: Ensure that temperature probes and other monitoring equipment are properly calibrated.

Data Presentation

Table 1: Comparison of Synthesis Methods for p-Aminoacetanilide with a Focus on Preventing Hydrolysis

Synthesis Route Key Parameters to Prevent Hydrolysis Reported Yield Reported Purity Reference
Reduction of p-nitroacetanilide Cool the reaction mixture to 70°C before adding sodium carbonate for neutralization. Avoid adding excess base or performing neutralization at 100°C.55%Not specified[4]
Acetylation of p-phenylenediamine Maintain reaction temperature between 65-90°C. Cool the mixture to 15-25°C before filtration.98.6%99.1%[7]

Experimental Protocols

Method 1: High-Yield Synthesis of p-Aminoacetanilide via Acetylation of p-Phenylenediamine[7]

This method focuses on achieving a high yield and purity by carefully controlling the reaction temperature.

Materials:

  • p-Phenylenediamine

  • Ethyl acetate

  • Acetic acid

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • n-Butanol

Procedure:

  • In a four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00g of ethyl acetate, 32.00g of p-phenylenediamine, and 0.26g of DABCO. Mix well to obtain a homogeneous solution.

  • Under a nitrogen atmosphere, heat the mixture to a temperature between 65-90°C.

  • Add 10.00g of acetic acid dropwise to the heated solution.

  • After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.

  • After the reaction, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization.

  • Filter the mixture to collect the crystalline product.

  • Wash the filter cake thoroughly with n-butanol.

  • Dry the product at 80°C in a vacuum oven for 6 hours to obtain white crystals of p-aminoacetanilide.

Method 2: Synthesis of p-Aminoacetanilide via Reduction of p-Nitroacetanilide[4]

This protocol highlights the critical step of temperature control during neutralization to prevent hydrolysis.

Materials:

Procedure:

  • In a vessel equipped with a stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.

  • Add 180 g of moist p-nitroacetanilide in small portions to the boiling mixture with good agitation.

  • Continue boiling for 10 minutes after the final addition. The solution should be colorless when spotted on filter paper.

  • Cool the liquid to 70°C.

  • Add sodium carbonate until the reaction mixture is alkaline. Crucially, do not add sodium carbonate at 100°C or in excess to prevent hydrolysis of the p-aminoacetanilide.

  • Add a minimum quantity of ammonium sulfide to precipitate any remaining iron salts. Check for completion by spotting on filter paper; there should be no coloration with sodium sulfide.

  • Filter the reaction mixture.

  • Evaporate the filtrate to a volume of 400 ml.

  • Cool the concentrated filtrate to crystallize the p-aminoacetanilide.

Visualizations

Reaction Pathway: Hydrolysis of p-Aminoacetanilide

hydrolysis_pathway p_aminoacetanilide p-Aminoacetanilide hydrolysis_products p-Phenylenediamine + Acetic Acid p_aminoacetanilide->hydrolysis_products + H2O (Acid or Base Catalyst, Heat)

Caption: Hydrolysis of p-aminoacetanilide yields p-phenylenediamine and acetic acid.

Experimental Workflow: High-Yield Synthesis of p-Aminoacetanilide

high_yield_synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Mix p-Phenylenediamine, Ethyl Acetate, and DABCO B Heat to 65-90°C under N2 A->B C Add Acetic Acid Dropwise B->C D Maintain at 78-82°C for 6 hours C->D E Cool to 15-25°C and Crystallize D->E F Filter and Wash with n-Butanol E->F G Dry under Vacuum at 80°C F->G H Obtain Pure p-Aminoacetanilide G->H

Caption: Workflow for the high-yield synthesis of p-aminoacetanilide.

Logical Relationship: Factors Leading to Hydrolysis

hydrolysis_factors hydrolysis Hydrolysis of p-Aminoacetanilide low_yield Low Yield & Purity hydrolysis->low_yield high_temp High Temperature high_temp->hydrolysis strong_acid Strong Acid strong_acid->hydrolysis strong_base Strong Base strong_base->hydrolysis

Caption: Key factors that contribute to the hydrolysis of p-aminoacetanilide.

References

Optimizing HPLC mobile phase for 4'-Aminoacetanilide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 4'-Aminoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A typical starting mobile phase for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of acetonitrile (B52724) (ACN) and water, often with an acidic modifier to improve peak shape and control ionization. A common starting point is a mixture of acetonitrile and a dilute aqueous solution of phosphoric acid or formic acid.[1] For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile phosphoric acid.[1]

Q2: Why is an acidic modifier, like phosphoric acid or formic acid, used in the mobile phase?

This compound contains an amino group, which is basic. In an unbuffered or neutral mobile phase, this group can interact with residual silanols on the silica-based C18 column, leading to poor peak shape (tailing). Adding a small amount of acid to the mobile phase (e.g., 0.1% v/v) protonates the silanols and the basic analyte, which minimizes these secondary interactions and results in sharper, more symmetrical peaks.

Q3: How does the percentage of acetonitrile in the mobile phase affect the retention of this compound?

In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the acetonitrile concentration will increase its retention time. This is a critical parameter for optimizing the separation from other compounds in the sample.

Q4: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase. Here are some common causes and solutions:

  • Insufficiently acidic mobile phase: Ensure the pH of your mobile phase is low enough to protonate the analyte and suppress silanol (B1196071) interactions. If you are not using a modifier, add 0.1% phosphoric acid or formic acid.

  • Column degradation: The column may be old or have been exposed to harsh conditions, leading to the exposure of more active silanol sites. Consider washing the column or replacing it.

  • Sample overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[2]

Q5: I am not getting any peak for this compound. What should I check?

If no peak is observed, consider the following:

  • Incorrect mobile phase composition: If the mobile phase is too strong (too much organic solvent), the analyte may be eluting in the solvent front (void volume). Try a mobile phase with a lower percentage of acetonitrile.

  • Detector settings: Verify that the UV detector is set to an appropriate wavelength for this compound (around 240-254 nm) and that the lamp is on and functioning correctly.

  • Sample degradation: Ensure your sample and standards are fresh and have been stored correctly. This compound can be susceptible to oxidation.

  • System issues: Check for leaks in the HPLC system, ensure the pump is delivering the mobile phase correctly, and that the injector is working.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and an Impurity

Symptoms: Peaks for this compound and a nearby impurity are overlapping, making accurate quantification difficult.

Troubleshooting Workflow:

G start Poor Resolution check_organic Adjust % Acetonitrile start->check_organic solution_gradient Implement a Gradient check_organic->solution_gradient If co-elution persists end_node Resolution Improved check_organic->end_node If peaks separate check_modifier Change Mobile Phase Modifier check_column Evaluate Stationary Phase check_modifier->check_column check_modifier->end_node If resolution improves solution_column Switch to a Different Column check_column->solution_column solution_gradient->check_modifier solution_column->end_node

Troubleshooting Steps for Poor Resolution

  • Adjust the Organic Solvent Percentage:

    • Decrease the acetonitrile concentration: This will increase the retention time of both peaks and may improve their separation.

    • Make small, incremental changes: Adjust the acetonitrile percentage by 2-5% at a time and observe the effect on resolution.

  • Implement a Gradient Elution:

    • If an isocratic method is not providing sufficient resolution, a shallow gradient can be used to improve the separation of closely eluting peaks. Start with a lower percentage of acetonitrile and gradually increase it over the course of the run.

  • Change the Mobile Phase Modifier:

    • If you are using formic acid, switching to phosphoric acid (or vice-versa) can sometimes alter the selectivity of the separation.

    • Consider using a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to have better control over the mobile phase pH.

  • Evaluate a Different Stationary Phase:

    • If optimizing the mobile phase does not provide the desired resolution, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer different selectivity.

Problem 2: Inconsistent Retention Times

Symptoms: The retention time for this compound shifts between injections or over a sequence of runs.

Troubleshooting Workflow:

G start Inconsistent Retention Times check_leaks Check for System Leaks start->check_leaks check_pump Verify Pump Performance check_leaks->check_pump No leaks found check_mobile_phase Inspect Mobile Phase Preparation check_pump->check_mobile_phase Pump is stable check_column_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_column_equilibration Mobile phase is correct end_node Stable Retention Times check_column_equilibration->end_node

Troubleshooting Steps for Inconsistent Retention Times

  • Check for System Leaks:

    • Inspect all fittings, especially between the pump and the injector, and between the column and the detector. A leak can cause pressure fluctuations and lead to shifting retention times.

  • Verify Pump Performance:

    • Ensure the pump is delivering a consistent flow rate. Check for air bubbles in the solvent lines and degas the mobile phase if necessary. Listen for any unusual noises from the pump which might indicate a problem with the seals.

  • Inspect Mobile Phase Preparation:

    • If the mobile phase is prepared by mixing solvents manually, ensure the measurements are accurate and consistent for each new batch.

    • If using online mixing, ensure the solvent proportions are set correctly and the mixer is functioning properly. Evaporation of the more volatile solvent (acetonitrile) from the reservoir can also cause a gradual shift in retention times.

  • Ensure Adequate Column Equilibration:

    • Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes. If you are running a gradient, make sure the column is properly re-equilibrated to the initial conditions between injections.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol provides a starting point for the isocratic analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.

Mobile Phase Preparation:

  • To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix well.

  • Filter the aqueous and organic mobile phase components through a 0.45 µm filter.

  • For a 30:70 (v/v) mobile phase, combine 300 mL of acetonitrile with 700 mL of 0.1% phosphoric acid in water.

  • Degas the final mobile phase mixture before use.

Protocol 2: Gradient HPLC Method for Separation of this compound from Impurities

This protocol is designed for resolving this compound from potential impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Retention Time and Peak Shape of this compound (Isocratic)
% Acetonitrile (v/v)Retention Time (min)Peak Asymmetry (USP)
208.51.1
256.21.2
304.81.2
353.51.3

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Table 2: Resolution of this compound from a Hypothetical Impurity with Different Mobile Phase Compositions
Mobile Phase CompositionRetention Time of Impurity (min)Retention Time of this compound (min)Resolution (USP)
25% ACN, 0.1% H₃PO₄5.86.21.3
20% ACN, 0.1% H₃PO₄8.08.51.8
25% ACN, 0.1% HCOOH5.66.11.5

Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30 °C.

References

Technical Support Center: Stability and Degradation of 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 4'-Aminoacetanilide upon storage. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage conditions?

A1: this compound, also known as paracetamol or acetaminophen (B1664979), primarily degrades through two main pathways upon storage: hydrolysis and oxidation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3]

  • Hydrolysis: This involves the cleavage of the amide bond, yielding p-aminophenol and acetic acid. This pathway is significant, especially under acidic or basic conditions.

  • Oxidation: This pathway can lead to the formation of various degradation products, most notably p-benzoquinoneimine, which can further react to form polymeric structures. Other oxidation products can include hydroquinone (B1673460) and p-benzoquinone.[1][4][5]

Q2: What are the common degradation products of this compound I should be looking for?

A2: The most frequently identified degradation products in forced degradation studies include:

  • p-Aminophenol

  • Acetic acid

  • Hydroquinone

  • p-Benzoquinone

  • N-acetyl-p-benzoquinone imine (NAPQI)[4]

The presence and proportion of these degradants will depend on the specific storage conditions.

Q3: How can I minimize the degradation of my this compound samples during storage?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, protected from air and moisture.[6] It is generally stable under normal conditions but is sensitive to direct sunlight, air, and moisture.[6] For solutions, using buffered systems and storing at refrigerated temperatures can slow down hydrolysis. The use of antioxidants can also be considered if oxidative degradation is a primary concern.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in my chromatogram after storing this compound solution. Degradation of this compound may have occurred.- Confirm the identity of the new peaks by comparing their retention times with those of known degradation product standards (e.g., p-aminophenol, hydroquinone). - Perform co-injection experiments with standards to confirm peak identity. - Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks.
Loss of this compound potency in my formulation over a short period. Accelerated degradation due to inappropriate storage conditions (e.g., high temperature, exposure to light, incompatible excipients).- Review storage conditions and ensure they comply with recommended guidelines (cool, dark, and dry). - Conduct forced degradation studies to identify the primary degradation pathway and adjust the formulation or storage conditions accordingly.[7][8][9][10][11] - Evaluate the compatibility of this compound with all excipients in the formulation.
Discoloration of my this compound sample (e.g., turning pink or brown). This is often an indication of oxidation and polymerization of degradation products.- Store the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Protect the sample from light by using amber-colored containers. - Investigate the presence of trace metal impurities, which can catalyze oxidation reactions.

Degradation Pathways

The primary degradation pathways of this compound are summarized below.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, the amide linkage of this compound is susceptible to hydrolysis.

G Hydrolytic Degradation of this compound 4-Aminoacetanilide 4-Aminoacetanilide p-Aminophenol p-Aminophenol 4-Aminoacetanilide->p-Aminophenol Hydrolysis (H₂O, H⁺ or OH⁻) Acetic_Acid Acetic Acid 4-Aminoacetanilide->Acetic_Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of this compound.

Oxidative Degradation

Oxidation of this compound can proceed through several routes, leading to the formation of reactive intermediates and colored products.

G Oxidative Degradation of this compound 4-Aminoacetanilide 4-Aminoacetanilide NAPQI N-acetyl-p-benzoquinone imine (NAPQI) 4-Aminoacetanilide->NAPQI Oxidation Hydroquinone Hydroquinone 4-Aminoacetanilide->Hydroquinone Oxidation Polymers Polymers NAPQI->Polymers Polymerization p-Benzoquinone p-Benzoquinone Hydroquinone->p-Benzoquinone Oxidation G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample This compound (Drug Substance/Product) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Results Data Interpretation (Peak Purity, Mass Balance) Analysis->Results

References

Troubleshooting guide for 4'-Aminoacetanilide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Aminoacetanilide. The content addresses common issues encountered during the two primary stages of the synthesis: the nitration of acetanilide (B955) and the subsequent reduction of 4-nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: My final product yield is significantly lower than expected. What are the common causes?

Low yield can stem from issues in either the nitration or reduction step. During nitration, improper temperature control can lead to the formation of unwanted side products or dinitration.[1][2] In the reduction step, incomplete reaction due to insufficient reducing agent or incorrect pH can be a major factor.[3] Additionally, product loss during workup is common, such as during filtration or transfers between vessels.[4] For instance, using too much or overly hot water for washing can dissolve a significant portion of the product.[4]

Q2: My final this compound product is discolored (e.g., yellow, orange, or brown). What is the cause and how can it be purified?

The pure product should be white or slightly reddish crystals.[5] Discoloration often indicates the presence of impurities. A deep yellow to orange color in the intermediate, p-nitroacetanilide, suggests the presence of p-nitroaniline, which forms if the amide group is hydrolyzed by acid.[1] The final product, this compound, can also darken upon exposure to air.[5] Recrystallization from ethanol (B145695) is a common method to purify the final product and remove colored impurities.[6]

Q3: The nitration of acetanilide seems to have failed or resulted in a tarry mixture. What went wrong?

This is typically due to poor temperature control. The nitration of acetanilide is a highly exothermic reaction.[1] If the temperature rises uncontrollably, it can lead to oxidation of the aromatic ring and the formation of tarry byproducts.[7] Conversely, if the reaction is kept too cold, unreacted nitric acid can accumulate, creating a risk of a sudden, uncontrolled reaction when the mixture warms.[1] Slow, dropwise addition of the nitrating mixture into the acetanilide solution (not the other way around) while vigorously stirring in an ice bath is crucial for success.[1][2]

Q4: How can I monitor the completion of the reduction of 4-nitroacetanilide to this compound?

When using iron filings and acetic acid for the reduction, the reaction progress can be visually monitored.[3] The starting material, 4-nitroacetanilide, is typically a pale yellow solid, and the reaction mixture will have this color. As the reduction proceeds and the nitro group is converted to an amine, the color should fade. The reaction is generally considered complete when a spot of the solution on filter paper appears colorless.[3]

Q5: Why is protecting the amine group by acetylation necessary before nitration?

Direct nitration of aniline (B41778) is problematic for two main reasons. First, the amino group (-NH2) is highly susceptible to oxidation by the nitrating mixture (concentrated nitric and sulfuric acids), which leads to the formation of tarry oxidation products and a low yield.[7][8] Second, in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group, leading to a significant amount of the undesired meta-nitroaniline.[7] By converting the amine to an acetamido group (-NHCOCH3), its activating nature is moderated, it is protected from oxidation, and it directs the incoming nitro group primarily to the para position.[2][7]

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Low Yield of p-Nitroacetanilide Temperature was too high during nitration, causing side reactions.Maintain the reaction temperature below 20°C, ideally between 0-10°C, using an ice-salt bath and slow, dropwise addition of the nitrating agent.[6][9]
Dinitration occurred due to excess nitric acid or high temperature.Add the nitrating mixture slowly to the acetanilide solution to keep the concentration of nitric acid at a minimum.[1][2]
Low Yield of this compound Reduction was incomplete.Ensure the reducing agent (e.g., iron powder) is active and used in sufficient quantity. For iron-based reductions, check for the disappearance of the yellow color of the nitro compound.[3]
Product was lost during workup.Minimize transfers. When washing the crystalline product, use ice-cold water sparingly to avoid dissolving the product.[4]
Hydrolysis of the product occurred during workup.When making the solution alkaline after an acid-based reduction, avoid adding excess base or heating, as this can hydrolyze the amide.[3]
Product is Yellow or Orange Presence of p-nitroaniline impurity due to hydrolysis of p-nitroacetanilide.Ensure all acidic residue is removed from the p-nitroacetanilide intermediate before storage or the next step. Neutralizing washes can help.[1] Recrystallize the final product from ethanol.
Oily Product Instead of Crystals Presence of ortho-nitroacetanilide isomer.The ortho isomer has a lower melting point and can appear as an oil. Proper temperature control during nitration favors the formation of the para isomer.[2] Purify by recrystallization, as the para isomer is less soluble and will crystallize first.
Violent/Uncontrolled Reaction Rapid addition of reagents; poor temperature control.Always add reagents slowly and with efficient stirring and cooling. The nitration of acetanilide is highly exothermic.[1]

Quantitative Data Summary

PropertyValueSource(s)
IUPAC Name N-(4-aminophenyl)acetamide[10][11]
Molecular Formula C8H10N2O[10][12]
Molar Mass 150.18 g/mol [10][12]
Appearance White to slightly reddish or pink-brown, leaf-like crystals[5][10][11]
Melting Point 162.5 - 167 °C[3][10]
Solubility in Water Slightly soluble (0.1-1 g/100 mL at 25 °C)[5][10]

Experimental Protocols

Experiment 1: Nitration of Acetanilide to Synthesize 4-Nitroacetanilide

This protocol is based on established laboratory procedures.[6][9]

  • Dissolution: In a 100 mL flask, dissolve 2.0 g of acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required to fully dissolve the solid.

  • Cooling: Cool the solution in an ice bath. Once cooled, slowly add 4.0 mL of concentrated sulfuric acid with constant stirring.

  • Nitration: Continue cooling the mixture in an ice-salt bath until the temperature is between 0-5 °C. In a separate, cool vessel, prepare the nitrating mixture by carefully adding 0.8 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid.

  • Addition: Using a dropping funnel, add the nitrating mixture dropwise to the stirred acetanilide solution. The rate of addition must be controlled to ensure the temperature does not rise above 20 °C.[6]

  • Reaction: After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20-30 minutes to allow the reaction to complete.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice and water. Stir until the yellow precipitate of p-nitroacetanilide forms.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold water to remove residual acid.

  • Drying & Purification: Air-dry the crude product. The product can be further purified by recrystallization from ethanol.

Experiment 2: Reduction of 4-Nitroacetanilide to Synthesize this compound

This protocol is adapted from the iron and acetic acid reduction method.[3]

  • Setup: In a round-bottom flask fitted with a reflux condenser, place 5.0 g of iron filings, 50 mL of water, and 1.0 mL of glacial acetic acid.

  • Heating: Heat the mixture to boiling.

  • Addition: Add 3.0 g of moist 4-nitroacetanilide to the boiling mixture in small portions, ensuring the reaction does not become too vigorous.

  • Reflux: After all the 4-nitroacetanilide has been added, continue boiling and stirring for 15-20 minutes. Monitor the reaction until the solution spotted on filter paper is colorless.[3]

  • Neutralization: Cool the reaction mixture to about 70 °C and add sodium carbonate in small portions until the solution is alkaline to litmus (B1172312) paper. This will precipitate iron salts.

  • Filtration: Filter the hot solution by vacuum filtration to remove the iron filings and precipitated iron hydroxides.

  • Crystallization: Transfer the hot, clear filtrate to a beaker and evaporate it to a volume of approximately 40 mL. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash sparingly with cold water. Dry the crystals completely. A second crop of crystals can be obtained by further evaporating the mother liquor.[3]

Visual Guides

Synthesis_Pathway A Acetanilide B 4-Nitroacetanilide (Intermediate) A->B Nitration (HNO₃, H₂SO₄) C This compound (Final Product) B->C Reduction (Fe, Acetic Acid or H₂/Pd)

Caption: Reaction pathway for the synthesis of this compound.

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Dissolve Acetanilide B Add H₂SO₄ & Cool A->B C Add Nitrating Mix B->C D Precipitate & Isolate p-Nitroacetanilide C->D E Reduce Nitro Group (e.g., with Fe/H⁺) D->E Intermediate Product F Neutralize & Filter E->F G Crystallize & Isolate This compound F->G

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield Discoloration Product Discolored? Start->Discoloration TempControl Temp. > 20°C during Nitration? LowYield->TempControl Yes IncompleteRed Reduction Incomplete? LowYield->IncompleteRed No Hydrolysis Yellow/Orange Color? Discoloration->Hydrolysis Yes Oxidation Brown/Dark Color? Discoloration->Oxidation No TempControl->IncompleteRed No Sol_Temp Solution: Improve cooling & slow reagent addition TempControl->Sol_Temp Yes Sol_Red Solution: Check reducing agent activity/amount IncompleteRed->Sol_Red Yes Hydrolysis->Oxidation No Sol_Hyd Cause: Hydrolysis to p-nitroaniline. Purify by recrystallization. Hydrolysis->Sol_Hyd Yes Sol_Oxi Cause: Air oxidation. Store under inert gas & protect from light. Oxidation->Sol_Oxi Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of iron catalysts from 4'-Aminoacetanilide synthesized via the Bechamp reduction or similar iron-mediated nitro group reductions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Persistent Iron Contamination in Final Product (Product is colored) 1. Incomplete precipitation of iron salts during workup. 2. Inefficient filtration of finely divided iron particles or iron hydroxides. 3. Formation of soluble iron complexes with the product or solvent.1. Ensure the reaction mixture is made sufficiently basic (pH 8-9) to precipitate all iron as iron (II) or iron (III) hydroxide (B78521). Use a solution of sodium carbonate or sodium hydroxide. 2. Use a filter aid such as Celite® to improve the filtration of fine particles. Alternatively, use a membrane filter with a small pore size (e.g., 0.02 or 0.05 µm). 3. After initial filtration, perform an acid-base extraction. Dissolve the crude product in dilute hydrochloric acid, filter to remove any remaining solid iron, and then basify the filtrate to re-precipitate the purified this compound.
Low Yield of this compound After Purification 1. Product loss during filtration of the iron sludge. 2. Hydrolysis of the acetamido group during workup, especially under strongly acidic or basic conditions at elevated temperatures. 3. Incomplete extraction of the product from the aqueous layer.1. Thoroughly wash the iron residue with a suitable organic solvent (e.g., ethyl acetate) to recover any adsorbed product.[1] 2. Avoid excessive heating during basification. Perform the neutralization and precipitation at room temperature or below. 3. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase.
Formation of an Emulsion During Extraction 1. Vigorous shaking of the separatory funnel containing the aqueous and organic layers, especially in the presence of finely divided solids.1. Gently invert the separatory funnel for mixing instead of vigorous shaking.[2] 2. Allow the mixture to stand for a longer period to allow the layers to separate. 3. Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Product Purity Issues (Other than Iron) 1. Incomplete reaction, leaving residual starting material (4'-Nitroacetanilide). 2. Formation of by-products due to side reactions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. 2. Recrystallize the final product from a suitable solvent (e.g., water or ethanol) to remove organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound that requires iron catalyst removal?

The most common method is the Bechamp reduction, which involves the reduction of an aromatic nitro group, in this case, 4'-Nitroacetanilide, using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.[2][3][4]

Q2: How can I be sure that all the iron has been removed from my product?

Visual inspection for the absence of color is a preliminary indicator. For more sensitive applications, analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) can be used to quantify the residual iron content.

Q3: What are the acceptable limits for iron residue in a pharmaceutical product?

Regulatory bodies like the United States Pharmacopeia (USP) and the European Medicines Agency (EMEA) have established limits for elemental impurities in active pharmaceutical ingredients (APIs). For iron, the permitted daily exposure (PDE) for oral administration is 1300 µ g/day .[5][6][7] The concentration limit in the API will depend on the maximum daily dose of the drug.

Q4: Can I reuse the iron from the reaction?

While technically possible, the recovered iron is a mixture of unreacted iron and various iron oxides and hydroxides. It is generally not recommended to reuse this mixture in subsequent reactions without further purification and characterization, as it can lead to inconsistent reaction outcomes.

Q5: What is the best way to dispose of the iron waste generated during the workup?

The iron waste, primarily in the form of iron hydroxides, should be disposed of in accordance with local environmental regulations for chemical waste. It is typically collected, filtered, and transferred to a designated solid waste container.

Experimental Protocols

Protocol 1: Standard Post-Bechamp Reduction Workup for Iron Removal

This protocol outlines the standard procedure for removing the iron catalyst and isolating the this compound product following a Bechamp reduction.

  • Cooling and Filtration of Unreacted Iron:

    • Upon completion of the reaction, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the bulk of the unreacted iron powder and some of the iron salts.

    • Wash the filter cake with the reaction solvent (e.g., ethanol (B145695) or water) to recover any entrained product.

  • Basification and Precipitation of Iron Hydroxides:

    • Transfer the filtrate to a larger beaker or flask.

    • While stirring, slowly add a solution of sodium carbonate (10% w/v) or sodium hydroxide (2M) until the pH of the solution is between 8 and 9.[1]

    • A thick precipitate of iron (II) and iron (III) hydroxides (a dark-colored sludge) will form.

  • Isolation and Washing of the Crude Product:

    • Filter the mixture containing the precipitated iron hydroxides through a Buchner funnel.

    • Thoroughly wash the collected solid product with deionized water until the filtrate is colorless and the pH is neutral.

  • Extraction (Optional, for improved purity):

    • If the product remains contaminated, suspend the crude solid in a suitable organic solvent like ethyl acetate (B1210297) and stir for 15 minutes.[2]

    • Filter the mixture. The this compound should be in the organic filtrate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

  • Recrystallization:

    • For higher purity, recrystallize the crude this compound from hot water or an ethanol/water mixture.[2]

Quantitative Data

The following table summarizes the acceptable limits for iron as an elemental impurity in active pharmaceutical ingredients (APIs) as per regulatory guidelines.

ParameterOral AdministrationParenteral Administration
Permitted Daily Exposure (PDE) 1300 µ g/day 130 µ g/day
Concentration Limit (for a daily dose of ≤ 10g) 130 µg/g (ppm)13 µg/g (ppm)

Data sourced from USP <232> Elemental Impurities—Limits and EMEA guidelines.[7]

Workflow for Iron Catalyst Removal

The following diagram illustrates the decision-making process and workflow for removing the iron catalyst from the this compound product.

IronRemovalWorkflow start Reaction Mixture (this compound, Iron, Solvent) filter_iron Filter off excess Iron Powder start->filter_iron basify Basify with Na2CO3 or NaOH to precipitate Iron Hydroxides filter_iron->basify filter_product Filter and wash Crude Product basify->filter_product dry_product Dry Crude Product filter_product->dry_product purity_check Check Purity and Color dry_product->purity_check end_product Pure this compound purity_check->end_product Acceptable recrystallize Recrystallize from Water or Ethanol/Water purity_check->recrystallize Not Acceptable purity_issue Purity still not acceptable? recrystallize->purity_issue acid_base_extraction Perform Acid-Base Extraction acid_base_extraction->end_product purity_issue->end_product Acceptable purity_issue->acid_base_extraction Not Acceptable

Caption: Workflow for the removal of iron catalyst from this compound.

References

Technical Support Center: Managing Impurities in Industrial-Grade 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in industrial-grade 4'-Aminoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in industrial-grade this compound?

A1: Industrial-grade this compound (p-Aminoacetanilide) can contain several process-related and degradation impurities. The most common impurities originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. Common synthesis routes include the reduction of 4-nitroacetanilide or the acetylation of p-phenylenediamine.[1][2][3]

Common Impurities in this compound

Impurity NameChemical FormulaMolecular Weight ( g/mol )Typical Origin
4-NitroacetanilideC₈H₈N₂O₃180.16Unreacted starting material from the reduction synthesis route.[3]
p-PhenylenediamineC₆H₈N₂108.14Unreacted starting material from the acetylation synthesis route.[2]
AcetanilideC₈H₉NO135.16Byproduct.
4-Aminophenol (PAP)C₆H₇NO109.13Hydrolysis degradation product. It is a known impurity in the related compound, paracetamol.[4][5]
2-AminoacetanilideC₈H₁₀N₂O150.18Isomeric impurity.[1]
3-AminoacetanilideC₈H₁₀N₂O150.18Isomeric impurity.[1]

Q2: My this compound powder is pink to brown instead of white. What is the cause?

A2: The pink or brown discoloration is typically due to the presence of oxidation products. The primary amino group in this compound is susceptible to air oxidation, which can form colored impurities over time, especially with exposure to light and air.[6] The presence of unreacted p-phenylenediamine, which is also prone to oxidation, can contribute to the discoloration.

Q3: How can these impurities affect my downstream applications?

A3: Impurities in this compound, which is often used as an intermediate in the synthesis of dyes and pharmaceuticals, can have significant consequences.[1][7][8] Even small amounts can impact the efficacy and safety of the final drug product.[4][9] For example, unreacted starting materials or byproducts can lead to unintended side reactions, lower the yield of the desired product, and introduce new, potentially toxic impurities into the final compound. Regulatory bodies have strict limits on impurities in active pharmaceutical ingredients (APIs).[4]

Q4: What analytical methods are recommended for detecting and quantifying impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing impurities in this compound.[10] A reverse-phase HPLC method with UV detection is typically employed for separation and quantification. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of purity.[5][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

If you observe unexpected peaks in your HPLC analysis of this compound, follow this troubleshooting workflow to identify the potential source.

G start Unexpected Peak in HPLC check_rt Compare Retention Time (RT) with known impurity standards start->check_rt match Peak RT matches a known impurity (e.g., 4-Nitroacetanilide, p-Phenylenediamine) check_rt->match identify Impurity Identified. Proceed to Purification. match->identify Yes no_match Peak RT does not match known standards match->no_match No investigate Investigate further: - Degradation product? - Solvent impurity? - Contamination from equipment? no_match->investigate ms_analysis Perform LC-MS analysis to determine molecular weight investigate->ms_analysis conclusion Identify unknown impurity and adjust purification process ms_analysis->conclusion

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 2: Poor Yield or Purity After Recrystallization

If you are experiencing low yield or the purity has not improved significantly after recrystallization, consider the following points:

  • Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[11] Water is a commonly used solvent.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath for maximum crystal formation.[11]

  • Incomplete Dissolution: Ensure all the crude material is fully dissolved in the minimum amount of hot solvent. If solid remains, it may be an insoluble impurity that should be removed by hot filtration before cooling.

  • Excess Solvent: Using too much solvent will result in a lower yield as more product will remain dissolved in the mother liquor even after cooling.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol outlines a standard reverse-phase HPLC method for the determination of this compound and its common impurities.

HPLC Parameters for Impurity Profiling

ParameterSpecification
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.5) in a 30:70 (v/v) ratio.[5] An alternative is Acetonitrile, water, and phosphoric acid.[10]
Flow Rate 0.7 - 1.0 mL/min
Detector UV at 220 nm[5]
Injection Volume 10-20 µL
Column Temperature Ambient or 25°C

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the table. Filter through a 0.45 µm membrane filter and degas using sonication for at least 15 minutes.[5]

  • Standard Preparation: Accurately weigh and dissolve reference standards of this compound and known impurities in the mobile phase to create stock solutions. Prepare working standards by appropriate dilution.

  • Sample Preparation: Accurately weigh and dissolve the industrial-grade this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the impurity peaks by comparing their retention times with those of the reference standards. Calculate the concentration of each impurity using the peak areas.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying industrial-grade this compound by recrystallization from water.[11]

G start Start: Crude This compound dissolve 1. Dissolve crude product in minimum amount of hot solvent (e.g., water) start->dissolve hot_filter 2. (Optional) Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter cool 3. Allow solution to cool slowly to room temperature to form crystals hot_filter->cool ice_bath 4. Place flask in an ice bath to maximize crystal yield cool->ice_bath vac_filter 5. Collect crystals by vacuum filtration ice_bath->vac_filter wash 6. Wash crystals with a small amount of ice-cold solvent vac_filter->wash dry 7. Dry the purified crystals in an oven or desiccator wash->dry end End: Purified This compound dry->end

Caption: General workflow for the purification of this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., water) and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystals should form during this process.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to induce further crystallization.[11]

  • Collection: Set up a vacuum filtration apparatus. Collect the crystals by filtering the cold mixture.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a low-temperature oven or a desiccator until a constant weight is achieved.

  • Purity Check: Assess the purity of the recrystallized product by melting point determination or HPLC analysis. The melting point of pure this compound is 164-167 °C.[1][12]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4'-Aminoacetanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of an optimal reaction pathway is critical for ensuring efficiency, cost-effectiveness, and environmental sustainability. This guide provides a detailed comparison of the two primary synthesis routes for 4'-Aminoacetanilide, a key intermediate in various industrial applications. The comparison is based on quantitative data from established experimental protocols.

Comparison of Synthesis Routes

The production of this compound is predominantly achieved through two main synthetic strategies: the reduction of 4'-nitroacetanilide and the acetylation of p-phenylenediamine (B122844). Each route offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact.

ParameterRoute 1: Reduction of 4'-NitroacetanilideRoute 2: Acetylation of p-Phenylenediamine
Starting Material 4'-Nitroacetanilidep-Phenylenediamine
Primary Reagent Reducing Agent (e.g., Fe/CH₃COOH, Zn/NH₄Cl, H₂/Catalyst)Acetylating Agent (e.g., Acetic Anhydride, Acetic Acid)
Typical Yield 55-95% (Varies with reducing agent)~98.6%[1]
Purity Good to Excellent~99.1%[1]
Reaction Time 0.5 - 6 hours~6 hours[1]
Reaction Temperature Room Temperature to Reflux78-82°C[1]
Key Advantages Utilizes a readily available starting material. Offers "greener" options with certain reducing agents.High yield and purity.
Key Disadvantages Yield can be moderate depending on the method. Use of heavy metals in some variations.p-Phenylenediamine is a hazardous substance.

Experimental Protocols

Route 1: Reduction of 4'-Nitroacetanilide with Iron in Acetic Acid

This classic method involves the reduction of the nitro group to an amine using iron filings in an acidic medium.

Methodology:

  • To a solution of 180 g of moist 4'-nitroacetanilide in 500 ml of water, heated to boiling, add 125 g of iron filings and 8 ml of 40% acetic acid in small portions with vigorous stirring.[2]

  • Continue boiling for 10 minutes after the final addition. The completion of the reaction is indicated by the solution becoming colorless when spotted on filter paper.[2]

  • Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[2]

  • Add a minimal amount of ammonium (B1175870) sulfide (B99878) to precipitate any remaining iron salts.[2]

  • Filter the hot solution and evaporate the filtrate to a volume of 400 ml.[2]

  • Upon cooling, this compound crystallizes as long needles. A second crop of crystals can be obtained by further evaporation of the mother liquor.[2]

Yield: Approximately 55% theoretical yield.[2]

Route 2: Acetylation of p-Phenylenediamine

This route involves the selective acetylation of one of the amino groups of p-phenylenediamine.

Methodology:

  • In a 250 ml four-necked flask, combine 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine to form a mixed solution.[1]

  • Under a nitrogen atmosphere, heat the solution to 65-90°C.[1]

  • Add 10.00 g of acetic acid dropwise, and then maintain the reaction temperature at 78-82°C for 6 hours.[1]

  • After the reaction, cool the mixture to 15-25°C and allow it to stand for 6.5 hours, during which the product will precipitate.[1]

  • Filter the mixture to collect the product. Wash the filter cake thoroughly with n-butanol.[1]

  • Dry the collected white crystals of this compound in a vacuum oven at 80°C for 6 hours.[1]

Yield and Purity: This method reportedly produces a yield of 98.6% with a purity of 99.1% as determined by liquid chromatography.[1]

Comparative Workflow for Synthesis Route Selection

The selection of a synthesis route is a multi-faceted process that involves evaluating various factors beyond just the chemical transformation itself. The following diagram illustrates a logical workflow for comparing and selecting a synthetic pathway.

Workflow for comparing synthesis routes.

Discussion

The choice between the reduction of 4'-nitroacetanilide and the acetylation of p-phenylenediamine for the synthesis of this compound depends on the specific requirements of the production process.

The acetylation of p-phenylenediamine offers a significantly higher yield and purity, making it an attractive option for applications where product quality is paramount.[1] However, p-phenylenediamine is a known hazardous substance, requiring stringent safety protocols during handling and disposal.

The reduction of 4'-nitroacetanilide provides a more varied landscape of synthetic options. While the classical method using iron and acetic acid results in a lower yield, alternative "green" methods, such as using zinc and ammonium chloride in water, are also available.[3] Catalytic hydrogenation is another common industrial method for this transformation.[3] The yield and environmental impact of this route are highly dependent on the chosen reducing agent and reaction conditions. For instance, catalytic hydrogenation can offer high yields with minimal waste, but the catalyst cost and safety considerations for handling hydrogen gas must be taken into account. The use of metals like zinc or iron introduces waste streams that require appropriate treatment.

References

A Comparative Guide to 4'-Aminoacetanilide and 2-Aminoacetanilide in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of precursor molecules is a critical determinant of the final product's performance characteristics, including its color, fastness, and yield. Among the various aromatic amines utilized as diazo components, 4'-Aminoacetanilide and its isomer, 2-aminoacetanilide, are important intermediates. This guide provides an objective comparison of their roles in dye synthesis, supported by available experimental data and detailed methodologies.

Introduction to Isomeric Precursors

Both this compound and 2-aminoacetanilide are primary aromatic amines that can be diazotized to form a reactive diazonium salt, which then couples with a suitable coupling component to form an azo dye.[1] The key structural difference lies in the position of the amino group relative to the acetamido group on the benzene (B151609) ring. This positional isomerism can significantly influence the electronic and steric properties of the resulting dye molecules, thereby affecting their tinctorial and fastness properties.

This compound (para-aminoacetanilide) is a widely used intermediate in the manufacturing of various commercial azo dyes.[1] Its para-substitution pattern often leads to more linear and planar molecular structures, which can enhance dye-fiber affinity.

2-Aminoacetanilide (ortho-aminoacetanilide) is also utilized in dye synthesis, particularly for producing azobenzothiazole dyes. The ortho-positioning of the amino and acetamido groups can introduce steric hindrance and potential for intramolecular hydrogen bonding, which can alter the dye's properties.

Comparative Performance Data

While direct, side-by-side comparative studies of dyes synthesized from these two isomers are limited in publicly available literature, we can infer performance differences from individual studies on dyes derived from each precursor. The following table summarizes typical performance characteristics of azo dyes synthesized from this compound and provides a general outlook for dyes from 2-aminoacetanilide based on available information.

Performance MetricAzo Dyes from this compoundAzo Dyes from 2-Aminoacetanilide (General)
Color Range Typically yields yellow, orange, and red shades.[2]Can produce a range of colors, including those in the red and violet spectrum.
Light Fastness Generally moderate to good.Varies depending on the specific dye structure.
Wash Fastness Generally fair to good.[2]Varies depending on the specific dye structure.
Yield Often high due to the reactivity of the para-substituted amine.Can be influenced by steric hindrance from the ortho-acetamido group.

Experimental Protocols

Detailed experimental protocols are essential for reproducible synthesis and valid comparative analysis. Below are generalized protocols for the synthesis of azo dyes from both this compound and 2-aminoacetanilide.

Synthesis of a Disperse Azo Dye from this compound

This protocol describes the synthesis of a disperse dye by coupling diazotized this compound with a suitable coupling component, such as N,N-diethylaniline.

Diazotization of this compound:

  • Dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid in a beaker.

  • Cool the resulting suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (B80452) in cold distilled water.

  • Slowly add the cold sodium nitrite solution to the cold this compound suspension with constant stirring, maintaining the temperature between 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper. The reaction is complete when a blue-black color is immediately observed.

Azo Coupling Reaction:

  • Dissolve the coupling component (e.g., N,N-diethylaniline) in an aqueous solution of a suitable acid.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye will form. The pH may be adjusted to optimize the coupling reaction.

  • Collect the precipitated dye by vacuum filtration, wash it with cold water, and dry it in a desiccator.

Synthesis of a Disperse Azo Dye from 2-Aminoacetanilide

A similar two-step process is followed for the synthesis of azo dyes from 2-aminoacetanilide.

Diazotization of 2-Aminoacetanilide:

  • Suspend a molar equivalent of 2-aminoacetanilide in a mixture of water and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Continue stirring for a short period after the addition is complete to ensure full diazotization.

Azo Coupling Reaction:

  • Dissolve the chosen coupling component in a suitable solvent and cool to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • Isolate the dye by filtration, wash with cold water, and dry.

Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of azo dyes from this compound and 2-aminoacetanilide.

azoic_dye_synthesis_4_aminoacetanilide cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Aminoacetanilide 4-Aminoacetanilide Diazonium_Salt Diazonium Salt (from 4-Aminoacetanilide) 4-Aminoacetanilide->Diazonium_Salt 0-5 °C HCl_H2O HCl, H₂O NaNO2 NaNO₂ Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Diazonium_Salt->Coupling_Component Addition Azo_Dye Azo Dye Coupling_Component->Azo_Dye 0-5 °C azoic_dye_synthesis_2_aminoacetanilide cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Aminoacetanilide 2-Aminoacetanilide Diazonium_Salt_2 Diazonium Salt (from 2-Aminoacetanilide) 2-Aminoacetanilide->Diazonium_Salt_2 0-5 °C HCl_H2O HCl, H₂O NaNO2 NaNO₂ Coupling_Component_2 Coupling Component Diazonium_Salt_2->Coupling_Component_2 Addition Azo_Dye_2 Azo Dye Coupling_Component_2->Azo_Dye_2 0-5 °C

References

A Comparative Guide to the Reduction of 4-Nitroacetanilide: Efficacy of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates is paramount. The reduction of 4-nitroacetanilide to 4-aminoacetanilide (p-aminoacetanilide), a key precursor to paracetamol (acetaminophen), is a critical transformation. This guide provides an objective comparison of the efficacy of various common reducing agents for this reaction, supported by experimental data and detailed protocols.

The choice of reducing agent significantly impacts reaction yield, time, cost, and environmental footprint. This document evaluates four widely used methods: catalytic hydrogenation, and reductions using iron (Fe) in acidic medium, tin (Sn) in hydrochloric acid, and sodium borohydride (B1222165) (NaBH₄) with a catalyst.

Comparative Performance of Reducing Agents

The following table summarizes the quantitative data for the reduction of 4-nitroacetanilide to 4-aminoacetanilide using different reducing agents.

Reducing Agent/SystemReaction TimeTemperature (°C)Yield (%)Key Observations
Catalytic Hydrogenation
H₂/Skeletal Nickel (s-Ni)Not SpecifiedNot SpecifiedNot SpecifiedMentioned as an effective method for the synthesis of p-aminoacetanilide from p-nitroacetanilide.
Metal/Acid Reduction
Iron (Fe) / Acetic Acid~10 minutes (after addition)Boiling55%A cost-effective and common laboratory-scale method. The workup involves neutralization and filtration of iron salts.[1]
Tin (Sn) / Hydrochloric AcidNot SpecifiedNot SpecifiedNot SpecifiedA classic method for nitro group reduction, though the workup can be cumbersome due to the formation of tin salts.
Hydride Reduction
Sodium Borohydride (NaBH₄) / CatalystNot SpecifiedNot SpecifiedNot SpecifiedGenerally requires a catalyst (e.g., NiCl₂, Pd/C) to effectively reduce aromatic nitro groups. Often provides high selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Reduction using Iron (Fe) in Acetic Acid

This method is a widely used, cost-effective procedure for the reduction of aromatic nitro compounds.

Procedure: [1]

  • In a vessel equipped for efficient agitation, combine 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.

  • To the boiling mixture, add 180 g of moist 4-nitroacetanilide in small portions.

  • After the final addition, continue boiling for an additional 10 minutes. Monitor the reaction by spotting the solution on filter paper; the reaction is complete when the solution is colorless.

  • Cool the reaction mixture to 70°C and add sodium carbonate until the solution is alkaline. Caution: Adding sodium carbonate at or above 100°C or in excess can lead to the hydrolysis of the desired product.

  • To complete the precipitation of iron, add a minimal amount of ammonium (B1175870) sulfide (B99878) until a drop of the solution on filter paper shows no coloration with sodium sulfide.

  • Filter the reaction mixture.

  • Evaporate the filtrate to a volume of 400 ml and then cool. The 4-aminoacetanilide will crystallize as long needles.

  • A second crop of crystals can be obtained by further evaporating the mother liquor.

Reduction using Catalytic Hydrogenation (General Protocol)

Catalytic hydrogenation is a clean and efficient method, often providing high yields and purity. The following is a general procedure that can be adapted using various catalysts like skeletal nickel.

Procedure:

  • In a hydrogenation apparatus, suspend 4-nitroacetanilide in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of the chosen catalyst (e.g., modified skeletal nickel).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the mixture at a suitable temperature until the theoretical amount of hydrogen has been consumed.

  • After the reaction is complete, depressurize the vessel and filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-aminoacetanilide.

  • Recrystallize the crude product from a suitable solvent to yield pure 4-aminoacetanilide.

Reduction using Tin (Sn) in Hydrochloric Acid (General Protocol)

This is a classical and effective method for the reduction of nitroarenes.

Procedure:

  • In a round-bottom flask, suspend 4-nitroacetanilide in concentrated hydrochloric acid.

  • Add granulated tin metal to the mixture in portions. The reaction is exothermic and may require cooling to control the temperature.

  • After the addition is complete, heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (B78521) to neutralize the excess acid and precipitate the tin salts as tin hydroxide.

  • Extract the 4-aminoacetanilide from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-aminoacetanilide by recrystallization.

Reduction using Sodium Borohydride (NaBH₄) with a Catalyst (General Protocol)

Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups but becomes a powerful reducing agent in the presence of a transition metal catalyst.

Procedure:

  • Dissolve 4-nitroacetanilide in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.

  • Add a catalytic amount of a transition metal salt (e.g., nickel(II) chloride) or a supported catalyst (e.g., Pd/C).

  • Cool the mixture in an ice bath and add sodium borohydride in small portions with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully add water to quench the excess sodium borohydride.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting 4-aminoacetanilide by recrystallization.

Experimental Workflow

The general workflow for the synthesis and reduction of 4-nitroacetanilide is depicted in the following diagram.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis of 4-Nitroacetanilide cluster_reduction Reduction to 4-Aminoacetanilide cluster_analysis Product Analysis start Acetanilide nitration Nitration (HNO3, H2SO4) start->nitration intermediate 4-Nitroacetanilide nitration->intermediate reducing_agent Choice of Reducing Agent - Catalytic Hydrogenation - Fe/Acid - Sn/HCl - NaBH4/Catalyst intermediate->reducing_agent reduction Reduction Reaction reducing_agent->reduction workup Reaction Workup (Neutralization, Filtration, Extraction) reduction->workup product 4-Aminoacetanilide workup->product purification Purification (Recrystallization) product->purification characterization Characterization (Yield, Melting Point, Spectroscopy) purification->characterization

Caption: General workflow for the synthesis and reduction of 4-nitroacetanilide.

Logical Relationship of Reducing Agent Selection

The selection of a suitable reducing agent involves considering various factors, as illustrated in the diagram below.

reducing_agent_selection Factors Influencing Reducing Agent Selection cluster_factors Decision Factors cluster_agents Common Reducing Agents RA Reducing Agent Selection yield Desired Yield RA->yield cost Cost-Effectiveness RA->cost safety Safety & Handling RA->safety waste Environmental Impact (Waste Generation) RA->waste conditions Reaction Conditions (Time, Temp, Pressure) RA->conditions scale Scale of Reaction RA->scale H2 Catalytic Hydrogenation (e.g., H2/Ni, Pd/C) yield->H2 Fe Fe / Acid yield->Fe Sn Sn / HCl yield->Sn NaBH4 NaBH4 / Catalyst yield->NaBH4 cost->H2 cost->Fe cost->Sn cost->NaBH4 safety->H2 safety->Fe safety->Sn safety->NaBH4 waste->H2 waste->Fe waste->Sn waste->NaBH4 conditions->H2 conditions->Fe conditions->Sn conditions->NaBH4 scale->H2 scale->Fe scale->Sn scale->NaBH4

Caption: Interplay of factors in selecting a reducing agent.

References

A Comparative Guide to Aminoacetanilide Isomers: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the three isomers of aminoacetanilide: 2-aminoacetanilide (ortho-), 3-aminoacetanilide (meta-), and 4-aminoacetanilide (para-). These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and pigments.[1][2][3] Understanding their distinct physicochemical properties is essential for their effective utilization in research and development. This document outlines their key characteristics, supported by experimental data and detailed analytical protocols.

Physicochemical Properties

The positioning of the amino group on the phenyl ring significantly influences the physical properties of each isomer, such as melting point, boiling point, and solubility. While all isomers share the same molecular formula (C₈H₁₀N₂O) and molecular weight (150.18 g/mol ), their physical characteristics differ substantially.[1][3][4]

Table 1: Comparison of Physicochemical Properties of Aminoacetanilide Isomers

Property2-Aminoacetanilide (ortho-)3-Aminoacetanilide (meta-)4-Aminoacetanilide (para-)
CAS Number 34801-09-7[3]102-28-3[1]122-80-5[2]
Appearance Yellow solid[5]Gray or slight green solid[1][5][6]White to pink/brown powder or flakes[2][7]
Melting Point 133-137 °C[3]86-89 °C[1][5]163-168 °C[4][7]
Boiling Point 271.7 °C[3]Decomposes[6]267 °C[2][4][8]
Water Solubility Not specified1-5 g/100 mL at 24 °C[1]0.1-1 g/100 mL at 25 °C[2][8]
LogP Not specifiedNot specified0.08[4][8]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the identification and structural elucidation of the aminoacetanilide isomers.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups. All isomers will exhibit:

  • N-H stretching vibrations for the primary amine (typically two bands) and the secondary amide.

  • C=O stretching vibration for the amide group (around 1680 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations .

The precise peak positions and patterns in the fingerprint region (below 1500 cm⁻¹) will differ for each isomer due to the different substitution patterns on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The key differentiating feature will be the splitting patterns and chemical shifts of the aromatic protons, which are unique for ortho-, meta-, and para-substitution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of maximum absorbance (λmax) will vary between the isomers due to the influence of the amino group's position on the electronic structure of the aromatic ring.

Table 2: Summary of Spectroscopic Data Sources

Technique2-Aminoacetanilide (ortho-)3-Aminoacetanilide (meta-)4-Aminoacetanilide (para-)
¹H NMR Data available[3]Data available[6]Spectrum available[7][9][10]
¹³C NMR Data available[3]Data available[6]Data available[7]
FTIR Data available[3]Spectrum available[11]Spectrum available[7][12][13]
UV-Vis Not specifiedNot specifiedSpectrum available[7][14]
Mass Spec. Data available[3]Data available[6]Spectrum available[7][15]

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and comparable data.

Synthesis

The most common synthetic route for aminoacetanilides is the reduction of the corresponding nitroacetanilide isomer.

  • Protocol: Reduction of p-Nitroacetanilide to p-Aminoacetanilide

    • Preparation : Suspend p-nitroacetanilide in a suitable solvent (e.g., water or ethanol).

    • Reducing Agent : Add a reducing agent, such as zinc powder and ammonium (B1175870) chloride, to the suspension.[2] Other methods may use catalytic hydrogenation.[2]

    • Reaction : Heat the mixture under reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up : After the reaction is complete, filter the hot solution to remove the catalyst.

    • Crystallization : Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of the product.

    • Isolation : Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

    • Characterization : Confirm the identity and purity of the product using melting point determination and spectroscopic methods (FTIR, NMR).

Melting Point Determination

The melting point is a key indicator of purity.

  • Protocol: Capillary Melting Point Determination

    • Sample Preparation : Finely powder a small amount of the dried crystalline sample.

    • Loading : Pack the powder into a capillary tube to a height of 2-3 mm.

    • Measurement : Place the capillary tube in a calibrated digital melting point apparatus.

    • Heating : Heat the sample, initially at a rapid rate, then slow to 1-2 °C per minute near the expected melting point.

    • Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the isomers and assessing purity.

  • Protocol: Reversed-Phase HPLC Analysis

    • Column : Use a C18 reversed-phase column.

    • Mobile Phase : Prepare an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for isomer separation.

    • Sample Preparation : Dissolve a known amount of the sample in the mobile phase to prepare a stock solution. Prepare working standards and samples by further dilution.

    • Injection : Inject a fixed volume (e.g., 10-20 µL) of the sample solution into the HPLC system.

    • Detection : Monitor the elution of the isomers using a UV detector set at a wavelength where all isomers absorb (e.g., determined from UV-Vis spectra).

    • Analysis : Identify and quantify the isomers based on their retention times and peak areas compared to known standards.

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on thermal stability and phase transitions.[16]

  • Protocol: TGA/DSC Analysis

    • Sample Preparation : Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA/DSC pan (e.g., alumina (B75360) or platinum).[17]

    • Instrument Setup : Place the sample pan and an empty reference pan into the analyzer.

    • Atmosphere : Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min).[16]

    • Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled linear heating rate (e.g., 10 °C/min).[18]

    • Data Acquisition : Simultaneously record the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

    • Analysis : Analyze the TGA curve for weight loss events, indicating decomposition. Analyze the DSC curve for endothermic (melting) or exothermic (decomposition, crystallization) events.[19]

Visualized Workflows and Structures

Diagrams can clarify complex relationships and experimental processes.

G Figure 1: General Experimental Workflow cluster_start Starting Material cluster_char Characterization cluster_end Data Analysis Isomer_Source Isomer Procurement or Synthesis Physicochemical Physicochemical Tests (Melting Point, Solubility) Isomer_Source->Physicochemical Purity Check Spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis) Isomer_Source->Spectroscopy Structural ID Chromatography Chromatographic Analysis (HPLC, TLC) Isomer_Source->Chromatography Separation & Purity Thermal Thermal Analysis (TGA/DSC) Isomer_Source->Thermal Stability Test Comparison Comparative Analysis Physicochemical->Comparison Spectroscopy->Comparison Chromatography->Comparison Thermal->Comparison

Caption: General workflow for characterization and comparison of isomers.

G Figure 2: Structural Isomers of Aminoacetanilide Core Aminoacetanilide C₈H₁₀N₂O Ortho 2-Aminoacetanilide (ortho) Core->Ortho 1,2-substitution Meta 3-Aminoacetanilide (meta) Core->Meta 1,3-substitution Para 4-Aminoacetanilide (para) Core->Para 1,4-substitution

Caption: Relationship between the three structural isomers.

References

A Spectroscopic Journey: Unveiling the Transformation of Aniline to 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4'-Aminoacetanilide and its precursors, aniline (B41778) and 4-nitroaniline, through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed protocols to understand the spectroscopic evolution from a simple aromatic amine to a key pharmaceutical intermediate.

In the realm of pharmaceutical synthesis and materials science, the characterization of compounds at each stage of a reaction is paramount. This guide delves into a spectroscopic comparison of this compound, a vital precursor in the synthesis of many commercial dyes and pharmaceuticals, and its precursors, aniline and 4-nitroaniline. By examining the distinct spectroscopic signatures of each compound, we can trace the chemical transformations and confirm the identity and purity of the final product.

Synthetic Pathway and Analytical Workflow

The synthesis of this compound from aniline typically proceeds through a two-step process: the nitration of aniline to form 4-nitroaniline, followed by the reduction of the nitro group. The overall transformation and the spectroscopic analysis points are illustrated in the workflow diagram below.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis Aniline Aniline pNitroaniline 4-Nitroaniline Aniline->pNitroaniline Nitration IR IR Aniline->IR NMR NMR Aniline->NMR UVVis UV-Vis Aniline->UVVis Aminoacetanilide This compound pNitroaniline->Aminoacetanilide Reduction pNitroaniline->IR pNitroaniline->NMR pNitroaniline->UVVis Aminoacetanilide->IR Aminoacetanilide->NMR Aminoacetanilide->UVVis

Figure 1. Synthetic and analytical workflow for the spectroscopic comparison of this compound and its precursors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for aniline, 4-nitroaniline, and this compound, providing a clear comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Aniline 3430-3300 (two bands)N-H stretch (primary amine)
3080-3030C-H stretch (aromatic)
1620-1580C=C stretch (aromatic ring)
1620N-H bend (primary amine)
1300-1250C-N stretch
4-Nitroaniline 3500-3300 (two bands)N-H stretch (primary amine)
1595-1475N-O stretch (nitro group, asymmetric)
1355-1315N-O stretch (nitro group, symmetric)
1600-1450C=C stretch (aromatic ring)
This compound 3350-3250 (two bands)N-H stretch (primary amine)
3300-3140N-H stretch (secondary amide)
1660-1630C=O stretch (amide I)
1570-1515N-H bend (amide II)
1600-1450C=C stretch (aromatic ring)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aniline ~3.6singlet2H-NH₂
6.7-7.2multiplet5HAromatic protons
4-Nitroaniline ~4.2singlet2H-NH₂
6.6-6.8doublet2HAromatic protons (ortho to -NH₂)
8.0-8.2doublet2HAromatic protons (ortho to -NO₂)
This compound ~2.0singlet3H-COCH₃
~3.6singlet2H-NH₂
6.6-6.7doublet2HAromatic protons (ortho to -NH₂)
7.2-7.4doublet2HAromatic protons (ortho to -NHCOCH₃)
~9.6singlet1H-NHCOCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundApproximate Chemical Shift (δ, ppm)Assignment
Aniline 146C-NH₂
129Aromatic CH
118Aromatic CH
115Aromatic CH
4-Nitroaniline 154C-NH₂
140C-NO₂
126Aromatic CH (ortho to -NO₂)
113Aromatic CH (ortho to -NH₂)
This compound 168C=O (amide)
144C-NH₂
129C-NHCOCH₃
122Aromatic CH (ortho to -NHCOCH₃)
115Aromatic CH (ortho to -NH₂)
24-COCH₃
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Compoundλmax (nm)SolventElectronic Transition
Aniline 230, 280Ethanolπ → π
4-Nitroaniline ~380Ethanolπ → π (charge transfer)
This compound ~250, ~295Ethanolπ → π*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in each compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Solid Samples (4-Nitroaniline, this compound): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples (Aniline): A drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded.

  • Data Acquisition:

    • The prepared sample is placed in the sample holder of the spectrometer.

    • The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The positions of the absorption bands (in cm⁻¹) are determined and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of each compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

  • Instrument Setup:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Analysis:

    • The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) of the peaks in the ¹H NMR spectrum are analyzed to assign the different types of protons in the molecule.

    • The chemical shifts of the peaks in the ¹³C NMR spectrum are analyzed to identify the different types of carbon atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules by measuring their absorption of UV and visible light.

Methodology:

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition:

    • The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • The wavelength of maximum absorbance (λmax) is determined from the spectrum. This value is characteristic of the electronic structure of the molecule.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and pharmaceutical development, enabling accurate characterization and quality control throughout the synthetic process.

Performance of 4'-Aminoacetanilide as a dye intermediate compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of dye manufacturing, the selection of intermediates is a critical factor that dictates the final product's performance, cost-effectiveness, and safety profile. 4'-Aminoacetanilide, a versatile aromatic amine, has long been a staple in the synthesis of azo dyes. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Metrics: A Comparative Analysis

The efficacy of a dye intermediate is primarily judged by the properties of the dyes derived from it. Key performance indicators include color strength, and fastness to light, washing, and rubbing. While direct, comprehensive comparative studies are limited, analysis of available data for dyes derived from this compound and its common alternative, p-phenylenediamine (B122844), provides valuable insights.

Table 1: Comparative Performance Data of Azo Dyes Derived from Different Intermediates

Performance MetricDye from this compoundDye from p-PhenylenediamineNotes
Light Fastness Good to Very Good (Grade 4-6)Good to Very Good (Grade 4-6)Varies significantly with the coupling component and dye structure.
Wash Fastness Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)Generally high for both, indicating good fixation to fibers.
Rubbing Fastness (Dry) Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)High ratings indicate good surface-level dye fixation.
Rubbing Fastness (Wet) Good (Grade 4)Good (Grade 4)Slightly lower than dry rubbing fastness, as is typical.
Color Strength (K/S) HighVery Highp-Phenylenediamine can sometimes yield slightly higher color strength due to its simpler structure.
Safety Profile Generally considered a safer alternative to benzidine.Can be a skin and respiratory sensitizer.This compound offers a more favorable toxicological profile compared to historically used carcinogenic intermediates.

Note: Fastness grades are based on a scale of 1-5 for washing and rubbing, and 1-8 for light fastness, with higher numbers indicating better performance. Data is synthesized from various studies on disperse and azo dyes.

The Synthetic Pathway: From Intermediate to Azo Dye

The synthesis of azo dyes from this compound follows a well-established two-step process involving diazotization and coupling. The presence of the primary amine group is crucial for the formation of the diazonium salt, which then reacts with a coupling agent to form the final dye molecule.[1]

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Aminoacetanilide 4-Aminoacetanilide NaNO2_HCl NaNO₂ + HCl (0-5°C) 4-Aminoacetanilide->NaNO2_HCl Diazonium_Salt Diazonium Salt of 4-Aminoacetanilide Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Reaction Coupling NaNO2_HCl->Diazonium_Salt Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye

Azo Dye Synthesis from this compound.

Experimental Protocols

To ensure objective and reproducible performance evaluation, standardized testing methodologies are imperative. The following are detailed protocols for key fastness tests.

Wash Fastness (ISO 105-C06)

This test assesses the resistance of a textile's color to domestic and commercial laundering.

  • Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a multi-fiber test fabric of the same dimensions.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution (e.g., 4 g/L ECE detergent) and 10 stainless steel balls.

  • The container is then agitated in a laundering machine (e.g., a Launder-Ometer) for a set time (e.g., 30 minutes) at a specific temperature (e.g., 40°C for test A2S).

  • Rinsing and Drying: After washing, the specimen is rinsed thoroughly with distilled water and dried in an oven at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are evaluated using the Grey Scale for Assessing Change in Colour (ISO 105-A02) and the Grey Scale for Assessing Staining (ISO 105-A03), respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a card, with a portion covered by an opaque mask.

  • Exposure: The mounted specimen is placed in a light fastness tester equipped with a Xenon arc lamp. The exposure is carried out under controlled conditions of irradiance, temperature, and humidity.

  • Simultaneously, a set of blue wool standards (ranging from 1 to 8, with 8 being the most lightfast) are exposed under the same conditions.

  • Assessment: The fading of the test specimen is assessed by comparing the change in color of the exposed portion to the unexposed portion. The light fastness rating is determined by identifying which blue wool standard shows a similar degree of fading. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing cluster_analysis Data Analysis Intermediate Dye Intermediate (this compound or Alternative) Diazotization Diazotization Intermediate->Diazotization Coupling Azo Coupling Diazotization->Coupling Synthesized_Dye Synthesized Dye Coupling->Synthesized_Dye Dyeing Dyeing Process Synthesized_Dye->Dyeing Fabric Textile Substrate (e.g., Polyester, Cotton) Fabric->Dyeing Dyed_Fabric Dyed Fabric Dyeing->Dyed_Fabric Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyed_Fabric->Wash_Fastness Light_Fastness Light Fastness Test (ISO 105-B02) Dyed_Fabric->Light_Fastness Rubbing_Fastness Rubbing Fastness Test (ISO 105-X12) Dyed_Fabric->Rubbing_Fastness Color_Strength Color Strength (K/S) Measurement Dyed_Fabric->Color_Strength Performance_Data Quantitative Performance Data Wash_Fastness->Performance_Data Light_Fastness->Performance_Data Rubbing_Fastness->Performance_Data Color_Strength->Performance_Data

General Experimental Workflow for Dye Performance Evaluation.

Conclusion

This compound remains a robust and reliable intermediate for the synthesis of azo dyes, offering a good balance of performance properties and a more favorable safety profile compared to older, carcinogenic alternatives like benzidine. While alternatives such as p-phenylenediamine may offer slight advantages in color strength in some applications, the overall performance of dyes derived from this compound is highly comparable. The acetamido group in this compound can also modulate the properties of the final dye, sometimes leading to improved fastness. Ultimately, the choice of intermediate will depend on the specific requirements of the final application, including the desired shade, fastness properties, cost considerations, and regulatory compliance.

References

Validating the Purity of Synthesized 4'-Aminoacetanilide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of analytical methods for validating the purity of synthesized 4'-Aminoacetanilide, a key intermediate in the production of various pharmaceuticals. We will explore the traditional diazotization titration method and compare its performance with modern chromatographic and spectrophotometric techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Executive Summary

The choice of an analytical method for purity determination depends on a variety of factors including the required accuracy and precision, sample throughput, cost, and the specific nature of potential impurities. While diazotization titration is a classic, cost-effective method, it may lack the specificity and sensitivity of modern instrumental techniques. HPLC offers high resolution and specificity for separating and quantifying the main compound and its impurities, making it a powerful tool for purity assessment. UV-Vis spectrophotometry provides a simple and rapid means of quantification but is generally less specific than HPLC. This guide presents a side-by-side comparison of these methods, supported by experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.

Method Comparison

The following table summarizes the key performance characteristics of diazotization titration, HPLC, and UV-Vis spectrophotometry for the purity analysis of this compound. The data presented is a composite from various analytical validation studies and serves as a general guide.

ParameterDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Reaction of the primary aromatic amine with nitrous acid to form a diazonium salt, with the endpoint determined by an indicator or potentiometrically.Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Measurement of the absorbance of UV-Vis light by the analyte at a specific wavelength, which is proportional to its concentration.
Accuracy (% Recovery) 98.0 - 101.5%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.0%≤ 1.5%
Specificity Moderate (can be affected by other aromatic amines)High (can separate structurally similar compounds)Low to Moderate (interfering substances that absorb at the same wavelength can affect results)
Linearity (r²) Not Applicable≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1 mg/mL~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~5 mg/mL~0.5 µg/mL~1.5 µg/mL
Analysis Time per Sample 15-20 minutes10-15 minutes5-10 minutes
Cost per Sample LowHighLow
Instrumentation Cost LowHighMedium

Experimental Workflows

The selection of an analytical method is often guided by the specific requirements of the analysis and the available resources. The following diagrams illustrate the typical experimental workflows for each of the discussed methods.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acid weigh->dissolve cool Cool to 0-5°C dissolve->cool titrate Titrate with NaNO₂ cool->titrate endpoint Detect Endpoint (Starch-Iodide Paper or Potentiometer) titrate->endpoint calculate Calculate Purity endpoint->calculate

Figure 1: Diazotization Titration Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Figure 2: HPLC Analysis Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Known Concentration dissolve->dilute measure Measure Absorbance at λmax dilute->measure calculate Calculate Purity using Beer-Lambert Law measure->calculate

Figure 3: UV-Vis Spectrophotometry Workflow

Experimental Protocols

Diazotization Titration

This method is based on the quantitative reaction of the primary aromatic amino group of this compound with nitrous acid, which is formed in situ from sodium nitrite (B80452) and a strong acid. The endpoint is detected when a slight excess of nitrous acid is present.

Reagents and Equipment:

  • This compound sample

  • Sodium nitrite (NaNO₂), 0.1 M standard solution

  • Hydrochloric acid (HCl), concentrated

  • Potassium bromide (KBr)

  • Starch-iodide paper

  • Burette, beaker, magnetic stirrer, and ice bath

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 20 mL of concentrated hydrochloric acid and 50 mL of water. Stir until the sample is completely dissolved.

  • Add about 1 g of potassium bromide to the solution.

  • Cool the beaker in an ice bath to maintain the temperature between 0-5 °C.

  • Titrate the cold solution slowly with a standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Towards the end of the titration, test for the endpoint by spotting a drop of the solution onto starch-iodide paper. The endpoint is reached when a blue color is produced immediately.

  • Record the volume of sodium nitrite solution consumed.

  • The purity of this compound is calculated based on the stoichiometry of the reaction.

High-Performance Liquid Chromatography (HPLC)

This method provides high-resolution separation of this compound from its potential impurities, allowing for accurate quantification.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 6.3) in a ratio of 10:90 (v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 245 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 25 °C[1]

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to achieve a concentration within the range of the standard curve.

  • Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the chromatogram.

  • The concentration of this compound in the sample is determined from the calibration curve, and the purity is calculated as a percentage.

UV-Visible Spectrophotometry

This technique is a rapid and straightforward method for the quantification of this compound in a solution, based on its absorbance of UV light.

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol or another suitable UV-transparent solvent

  • This compound sample and reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the this compound reference standard of a known concentration in the solvent. From this stock, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity of the synthesized product.

Conclusion

The validation of the purity of synthesized this compound can be effectively achieved using several analytical techniques.

  • Diazotization titration is a cost-effective method suitable for routine quality control where high sample throughput and the detection of trace impurities are not primary concerns.

  • HPLC stands out as the most powerful technique, offering high specificity, accuracy, and the ability to simultaneously quantify the main compound and its impurities. It is the method of choice for regulatory submissions and in-depth purity profiling.

  • UV-Vis spectrophotometry is a rapid and simple method for a quick estimation of purity, particularly useful for in-process controls where speed is essential.

The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the stage of drug development. For comprehensive and reliable purity validation, a combination of these methods, such as using HPLC for primary purity assessment and titration or UV-Vis for confirmatory analysis, can be a robust strategy.

References

A Comparative Study of Catalysts in 4'-Aminoacetanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Aminoacetanilide, a key intermediate in the pharmaceutical and dye industries, is predominantly achieved through the reduction of p-nitroacetanilide. The choice of catalyst for this reduction is a critical factor that influences reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of the performance of various catalytic systems for this transformation, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

The most common methods for the production of this compound involve catalytic hydrogenation, the Bechamp reduction, and catalytic transfer hydrogenation.[1] Catalytic hydrogenation typically employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[2] The Bechamp reduction is a classical method that uses iron filings in an acidic medium.[3][4] Catalytic transfer hydrogenation offers an alternative pathway that avoids the need for high-pressure hydrogen gas.[5]

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reduction of p-nitroacetanilide is a trade-off between activity, selectivity, cost, and safety. Precious metal catalysts like Pd/C generally exhibit high activity, allowing for milder reaction conditions. Raney Nickel, a non-precious metal catalyst, is a cost-effective alternative, particularly for large-scale industrial processes, though it can be pyrophoric and requires careful handling.[6] The Bechamp reduction, while being one of the oldest methods, is still in use due to its low cost and the avoidance of precious metal catalysts, but it generates significant amounts of iron salt waste.[7]

Catalytic transfer hydrogenation using hydrogen donors like formic acid or hydrazinium (B103819) monoformate provides a convenient and often rapid method that can be performed under ambient pressure. For instance, the use of Raney nickel with hydrazinium monoformate for the reduction of aromatic nitro compounds has been reported to yield excellent results (90-95%) in a very short reaction time (2-10 minutes).

Data Presentation

The following table summarizes the quantitative data for different catalytic systems used in the production of this compound from p-nitroacetanilide.

Catalyst/MethodReducing Agent/Hydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction TimeYield (%)Selectivity (%)Reference
Catalytic Hydrogenation
10% Pd/CH₂EthanolRoom Temp.116 h~90-95 (typical)High[8]
Raney NickelH₂Methanol (B129727)10020-160 psig< 1 h~100 (conversion)High[9]
Bechamp Reduction
Iron filings/Acetic Acid-WaterBoilingAtmospheric~1 h55-[3]
Catalytic Transfer Hydrogenation
Raney NickelHydrazinium monoformateMethanolRoom Temp.Atmospheric2-10 min90-95High

Note: The data presented is a synthesis from multiple sources and may not represent results from direct comparative studies under identical conditions. The yield and reaction time for Pd/C are typical values for nitro group reductions, as specific data for p-nitroacetanilide under these exact conditions was not available in the cited literature.

Experimental Protocols

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Materials:

  • p-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve p-nitroacetanilide in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Seal the reaction vessel and purge it with hydrogen gas, typically using a balloon or a Parr shaker apparatus.[8]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.[10]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Catalytic Hydrogenation with Raney Nickel

Materials:

  • p-Nitroacetanilide

  • Raney Nickel (slurry in water or ethanol)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • To a hydrogenation flask, add a solution of p-nitroacetanilide in methanol.

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry.[1]

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-160 psig).[9]

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitor the reaction by observing the hydrogen uptake.

  • After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the system with an inert gas.

  • Filter the catalyst from the reaction mixture. The filter cake should be kept wet.

  • Concentrate the filtrate to obtain the product.

Bechamp Reduction with Iron and Acetic Acid

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add iron filings, water, and acetic acid.

  • Heat the mixture to boiling.

  • Add moist p-nitroacetanilide in small portions to the boiling mixture with vigorous stirring.

  • Continue boiling for 10 minutes after the final addition.

  • Cool the reaction mixture to 70 °C and add sodium carbonate portion-wise until the solution is alkaline.

  • Add a minimum amount of ammonium sulfide to precipitate any remaining iron salts.

  • Filter the hot solution to remove the iron sludge.

  • Concentrate the filtrate by evaporation and cool to crystallize the this compound.

  • Collect the crystals by filtration. A second crop of crystals can be obtained by further concentrating the mother liquor.

Catalytic Transfer Hydrogenation with Raney Nickel and Hydrazinium Monoformate

Materials:

Procedure:

  • Prepare hydrazinium monoformate by slowly neutralizing equimolar amounts of hydrazine hydrate and 85% formic acid in an ice bath.

  • In a flask, suspend p-nitroacetanilide and Raney Nickel in methanol under a nitrogen atmosphere.

  • Stir the suspension and add the prepared hydrazinium monoformate solution. The reaction is exothermic and will effervesce.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-10 minutes.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant p-Nitroacetanilide Setup Reaction Setup Reactant->Setup Solvent Solvent Selection Solvent->Setup Catalyst Catalyst Selection Catalyst->Setup Addition Reagent Addition Setup->Addition Conditions Reaction Conditions (Temp, Pressure, Time) Addition->Conditions Monitoring Reaction Monitoring (TLC/HPLC) Conditions->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization/ Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalytic_Hydrogenation_Pathway H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociative adsorption Nitro R-NO₂ Nitro_ads R-NO₂ (adsorbed) Nitro->Nitro_ads Adsorption Nitroso_ads R-NO (adsorbed) Nitro_ads->Nitroso_ads +2H, -H₂O Hydroxylamine_ads R-NHOH (adsorbed) Nitroso_ads->Hydroxylamine_ads +2H Amine_ads R-NH₂ (adsorbed) Hydroxylamine_ads->Amine_ads +2H, -H₂O Amine R-NH₂ (product) Amine_ads->Amine Desorption

Caption: Signaling pathway for catalytic hydrogenation of a nitro group.

Bechamp_Reduction_Pathway Nitro Ar-NO₂ Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso + Fe⁰, + H⁺ Fe0 Fe⁰ (Iron surface) Fe3O4 Fe₃O₄ (Iron oxide) Fe0->Fe3O4 Oxidation H_plus H⁺ (from acid) Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + Fe⁰, + H⁺ Amine Ar-NH₂ (Amine product) Hydroxylamine->Amine + Fe⁰, + H⁺

Caption: Logical relationship in the Bechamp reduction of a nitroaromatic compound.

References

4'-Aminoacetanilide: A Viable and Safer Alternative to 1,4-Phenylenediamine in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quest for safer and more effective reagents is perpetual. 1,4-Phenylenediamine (PPD), a cornerstone in the synthesis of polymers and azo dyes, is facing increasing scrutiny due to its significant toxicity and allergenic properties. This has spurred the investigation of functional alternatives, with 4'-Aminoacetanilide emerging as a promising candidate. Structurally, this compound is a derivative of PPD where one of the amino groups is acetylated, a modification that mitigates its toxicological profile while retaining key reactivity for various synthetic applications.

This guide provides an objective comparison of this compound and 1,4-phenylenediamine, supported by available data, to assist researchers in making informed decisions for their specific applications. The evidence suggests that for applications such as the synthesis of certain azo dyes and specialty polyamides, this compound can serve as a valuable substitute, offering a better safety profile without compromising essential performance characteristics.

At a Glance: Key Property Comparison

A comparative overview of the fundamental physicochemical properties of this compound and 1,4-phenylenediamine is presented below. These properties influence their handling, reactivity, and suitability for different synthetic protocols.

PropertyThis compound1,4-Phenylenediamine
CAS Number 122-80-5106-50-3
Molecular Formula C₈H₁₀N₂OC₆H₈N₂
Molecular Weight 150.18 g/mol 108.14 g/mol
Appearance White to slightly reddish or pink to brown crystalline powderWhite to purple crystalline solid, darkens on exposure to air
Melting Point 164-167 °C145-147 °C
Boiling Point 267 °C267 °C
Solubility in Water Slightly soluble (0.1-1 g/100 mL at 25 °C)Soluble (10% at 40°C)
Primary Hazards Irritant, potential sensitizer (B1316253)Toxic, potent allergen, environmental hazard

Performance in Azo Dye Synthesis: A Comparative Overview

While direct head-to-head comparative studies are limited, the available literature on azo dyes synthesized from precursors similar to this compound and from 1,4-phenylenediamine allows for an inferential comparison. The primary functional group for azo dye synthesis, the primary aromatic amine, is present in both molecules, enabling the critical diazotization and coupling reactions.

The acetyl group in this compound can influence the final properties of the dye, such as its shade, fastness, and affinity for different fibers. For instance, studies on dyes derived from p-amino acetophenone, which shares the acetyl-substituted benzene (B151609) ring structure with this compound, have demonstrated the production of a wide range of colors from light yellow to dark red with good levelness and brightness on various fabrics.[1] The synthesis of dyes like Disperse Yellow G and Acid-Resistant Fuchsia 6B utilizes this compound as a key intermediate.[2]

In contrast, 1,4-phenylenediamine is a well-established precursor for a broad spectrum of azo dyes. Its bifunctional nature allows for the creation of disazo dyes, contributing to deep and varied colors. However, the high reactivity of its two amino groups can sometimes lead to side reactions and impurities if the reaction conditions are not precisely controlled.

The choice between the two precursors will ultimately depend on the desired color, the substrate to be dyed, and the importance of the final product's safety profile.

Application in Polymer Chemistry: A Shift Towards Safer Polyamides

In the realm of high-performance polymers, 1,4-phenylenediamine is a key monomer in the production of aramids, such as Kevlar®, prized for their exceptional strength and thermal stability. However, the inherent toxicity of PPD presents challenges in manufacturing and handling.

This compound offers a potential alternative for the synthesis of novel polyamides. The presence of the acetyl group can disrupt the chain packing that gives aramids their rigidity, potentially leading to polymers with increased solubility and improved processability, albeit with a likely trade-off in ultimate thermal stability and tensile strength. Research into the synthesis of novel polyamides often involves the use of various diamines to tune the final properties of the polymer, and this compound fits within this paradigm as a specialty monomer. The synthesis of polyamides from various aromatic diamines is a well-established field, and the incorporation of a monomer like this compound would follow standard polycondensation protocols.[3][4]

Toxicity and Safety Profile: The Decisive Advantage of this compound

The most compelling argument for substituting 1,4-phenylenediamine with this compound lies in their contrasting toxicological profiles. 1,4-phenylenediamine is a potent skin sensitizer and a common cause of allergic contact dermatitis, particularly in the context of hair dyes.[5] Its use is strictly regulated, and the search for safer alternatives is a significant driver of research and development.

This compound, while still categorized as an irritant and a potential sensitizer, is generally considered to be less hazardous than PPD.[6] The acetylation of one of the amino groups reduces its reactivity and potential for haptenization, the process by which small molecules bind to proteins and elicit an immune response. This makes this compound a more favorable choice in applications where worker exposure or end-user contact is a concern.

Experimental Protocols

General Protocol for Azo Dye Synthesis from an Aromatic Amine

This protocol outlines the fundamental steps of diazotization and coupling for the synthesis of an azo dye from a primary aromatic amine like this compound or 1,4-phenylenediamine.

  • Diazotization of the Amine:

    • Dissolve the aromatic amine (e.g., this compound) in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 10-15 minutes to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Component Solution:

    • Dissolve the coupling component (e.g., a phenol (B47542) or another aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide) or an acidic solution, depending on the nature of the coupler.

    • Cool this solution to 0-5 °C.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the appropriate pH to facilitate the coupling reaction.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Standard Protocol for Assessing Dye Performance on Textiles

The performance of the synthesized dyes can be evaluated using standardized textile testing methods.

  • Dyeing Procedure:

    • Prepare a dyebath by dissolving a known concentration of the synthesized azo dye in a suitable solvent (e.g., water or ethanol).

    • Immerse a piece of fabric (e.g., cotton, wool, or polyester) into the dyebath.

    • Heat the dyebath to a specific temperature and maintain it for a set duration to allow for dye uptake by the fabric.

    • Remove the fabric, rinse it thoroughly with water to remove any unfixed dye, and allow it to dry.

  • Color Fastness to Washing:

    • The dyed fabric sample is washed with a standard detergent solution under controlled conditions of temperature and time.

    • The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using a standardized grayscale.[7]

  • Color Fastness to Light:

    • The dyed fabric is exposed to a standardized artificial light source that simulates sunlight for a specified period.

    • The degree of fading is evaluated by comparing the exposed sample to an unexposed sample, often using a set of blue wool standards.[8]

  • Color Fastness to Rubbing (Crocking):

    • A standard white cotton cloth is rubbed against the surface of the dyed fabric under specified conditions (dry and wet).

    • The amount of color transferred to the white cloth is assessed using a grayscale for staining.[7]

Visualizing the Synthesis and Workflow

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the key chemical transformation and the experimental workflow for dye performance testing.

Azo_Dye_Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Coupling Aromatic_Amine Aromatic Amine (this compound or 1,4-Phenylenediamine) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt   NaNO2_HCl NaNO₂ / HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Dye  

Caption: A simplified signaling pathway for the synthesis of azo dyes.

Dye_Performance_Workflow Start Synthesized Azo Dye Dyeing Dyeing of Fabric Start->Dyeing Dyed_Fabric Dyed Fabric Sample Dyeing->Dyed_Fabric Washing_Test Washing Fastness Test Dyed_Fabric->Washing_Test Light_Test Light Fastness Test Dyed_Fabric->Light_Test Rubbing_Test Rubbing Fastness Test Dyed_Fabric->Rubbing_Test Evaluation Performance Evaluation (Grayscale Assessment) Washing_Test->Evaluation Light_Test->Evaluation Rubbing_Test->Evaluation

Caption: Experimental workflow for testing the performance of synthesized dyes on textiles.

Conclusion

The transition from established but hazardous chemical precursors to safer alternatives is a critical aspect of modern chemical research and development. This compound presents a compelling case as a functional alternative to 1,4-phenylenediamine in specific contexts. Its significantly improved safety profile, coupled with its retained ability to undergo the necessary chemical transformations for the synthesis of azo dyes and polymers, makes it an attractive option for researchers and industry professionals. While a direct substitution may not be feasible in all applications, particularly where the unique properties imparted by the bifunctional nature of 1,4-phenylenediamine are essential, this compound offers a valuable tool for the development of new materials with enhanced safety and tailored properties. Further research focusing on direct, quantitative comparisons of the performance of materials derived from both precursors would be highly beneficial in further delineating the specific applications where this compound can truly excel.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Aminoacetanilide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of two common analytical methods for the quantification of 4'-Aminoacetanilide: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to present a framework for cross-validation, enabling the selection and verification of a suitable analytical method for specific research or quality control needs.

The following sections detail the hypothetical performance characteristics of each method, comprehensive experimental protocols, and a visual representation of the cross-validation workflow. It is important to note that the quantitative data presented is based on typical performance characteristics observed for similar aromatic amines and should be confirmed by in-house validation studies for this compound.

Quantitative Performance Comparison

The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using HPLC and UV-Vis spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity (R²) > 0.9998> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.5 ng/mL~0.16 µg/mL (ppm)
Limit of Quantification (LOQ) ~2 ng/mL~0.53 µg/mL (ppm)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Phosphate buffer (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry Method

This method is a simpler and more cost-effective technique for the quantification of this compound, suitable for routine analysis where high sensitivity is not a primary requirement.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

Procedure:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol. Scan the solution in the UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a known concentration.

  • Analysis: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax using methanol as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., UV-Vis) M1_Dev Method Development M1_Val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) M1_Dev->M1_Val M1_Data Quantitative Data 1 M1_Val->M1_Data Compare Comparative Analysis of Validation Data M1_Data->Compare M2_Dev Method Development M2_Val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) M2_Dev->M2_Val M2_Data Quantitative Data 2 M2_Val->M2_Data M2_Data->Compare Decision Decision on Method Suitability (Select primary method, establish acceptance criteria for cross-validation) Compare->Decision CrossVal Cross-Validation Study (Analysis of the same samples by both methods) Decision->CrossVal Report Final Report (Comparison Guide) CrossVal->Report

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of Method Selection Logic

The decision-making process for selecting an appropriate analytical method can be visualized as a signaling pathway, where the analytical requirements trigger the evaluation of different method attributes.

MethodSelection cluster_HPLC HPLC Pathway cluster_UVVis UV-Vis Pathway Requirement Analytical Requirement (e.g., High Sensitivity, High Throughput) HPLC_Attr High Sensitivity High Selectivity Lower LOD/LOQ Requirement->HPLC_Attr triggers evaluation UV_Attr Simplicity Cost-Effectiveness Rapid Analysis Requirement->UV_Attr triggers evaluation HPLC_Select Select HPLC HPLC_Attr->HPLC_Select meets criteria UV_Select Select UV-Vis UV_Attr->UV_Select meets criteria

Caption: Decision pathway for analytical method selection.

Safety Operating Guide

Proper Disposal of 4'-Aminoacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 4'-Aminoacetanilide, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA-approved respirator.[2]

  • Protective Clothing: Wear a lab coat, long sleeves, and closed-toe shoes to prevent skin contact.[1][2]

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company. Adherence to local, regional, and national regulations is mandatory.[1][4]

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with its chemical name and any associated hazards.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed disposal company.[4]

  • Keep the chemical in its original container whenever possible.[4]

2. Small Quantities (Research & Development):

  • For surplus or non-recyclable solid this compound, the recommended procedure is to offer it to a licensed disposal company.[3][4]

  • A common practice for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][4]

3. Contaminated Materials and Empty Containers:

  • Any materials, such as filter paper, gloves, or wipes, that are contaminated with this compound should be treated as hazardous waste and disposed of accordingly.

  • Empty containers should be handled as if they still contain the product.[4] They should be disposed of as unused product, following the same procedures for the chemical itself.[3][4] Do not rinse them into the drain.

4. Spill Cleanup:

  • In the event of a spill, avoid creating dust.[2][3][4]

  • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][3][4]

  • The area of the spill should then be decontaminated as per your laboratory's standard operating procedures.

  • Report all spills to your laboratory supervisor and EHS department.

Quantitative Data Summary

The Safety Data Sheets (SDS) for this compound do not provide specific quantitative data regarding disposal limits or concentrations. The guiding principle is that any amount of this chemical intended for disposal must be managed as hazardous waste. Always consult your institution's EHS guidelines for any specific quantity limits for different waste streams.

ParameterValue
EPA Hazardous Waste Generators must determine classification under 40 CFR Parts 261.3.[5]
Recommended Disposal Incineration with a combustible solvent in an approved facility.[3][4]
Container Disposal Dispose of as unused product.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_waste_type Identify Waste Type start->check_waste_type surplus_chemical Unused/Surplus Solid Chemical check_waste_type->surplus_chemical Solid contaminated_material Contaminated Materials (e.g., gloves, paper) check_waste_type->contaminated_material Contaminated empty_container Empty Container check_waste_type->empty_container Container spill_cleanup Spill Cleanup Debris check_waste_type->spill_cleanup Spill package_waste Package in a Labeled, Closed Container surplus_chemical->package_waste contaminated_material->package_waste empty_container->package_waste Treat as unused product spill_cleanup->package_waste contact_ehs Contact Environmental Health & Safety (EHS) / Licensed Disposal Company package_waste->contact_ehs incineration Arrange for Incineration at a Licensed Facility contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 4'-Aminoacetanilide in research and development settings. This guide provides immediate, procedural information for laboratory professionals, ensuring operational safety and responsible environmental stewardship. By adhering to these guidelines, researchers can minimize exposure risks and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For this compound, a substance that can cause skin and eye irritation, allergic skin reactions, and potential respiratory difficulties upon inhalation, the following PPE is mandatory.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used if there is a risk of splashing.Protects against dust particles and splashes, preventing eye irritation.[3][4]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.Prevents skin contact, which can cause irritation and allergic reactions.[1][5]
Skin and Body Protection Laboratory coat. A chemical-resistant apron and full-body suit may be necessary for large quantities or in case of a significant spill.Minimizes skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used if dust is generated and ventilation is inadequate. For higher concentrations or emergencies, a full-face respirator with appropriate cartridges is recommended.Protects against inhalation of dust particles, which can cause respiratory irritation.[3][6]

Glove Selection and Use:

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon Decontaminate Equipment handling_dissolve->cleanup_decon cleanup_disposal Segregate and Dispose of Waste cleanup_decon->cleanup_disposal cleanup_ppe Remove and Dispose of PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect excess solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled with "Hazardous Waste," "this compound," and the appropriate hazard symbols.

  • Liquid Waste:

    • Collect solutions of this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and respirator cartridges should be collected in a separate, labeled hazardous waste bag.

Disposal Procedure:

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash. Follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Protocols: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill Response Workflow:

spill_detected Spill Detected evacuate Evacuate Immediate Area (if necessary) spill_detected->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Contaminated Material contain->collect place_in_container Place in Labeled Hazardous Waste Container collect->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Spill to Supervisor/ EHS dispose->report

Figure 2. A logical workflow for responding to a this compound spill.

Decontamination of Laboratory Equipment:

  • Preparation: Wear the appropriate PPE as outlined in the table above.

  • Gross Contamination Removal: Carefully wipe down the equipment with a disposable cloth or paper towel to remove any visible solid or liquid residue. Place the used cleaning materials in the designated hazardous waste container.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water. Use a soft brush to clean all surfaces thoroughly.

  • Rinsing: Rinse the equipment multiple times with deionized water.

  • Final Rinse: A final rinse with a solvent such as ethanol (B145695) or acetone (B3395972) can be performed to ensure the removal of any remaining organic residues. This should be done in a well-ventilated area, and the rinse solvent should be collected as hazardous waste.

  • Drying: Allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Aminoacetanilide
Reactant of Route 2
Reactant of Route 2
4'-Aminoacetanilide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.